Technical Whitepaper: Chemical Structure, Mechanistic Synthesis, and Applications of 4-Amino-2-bromo-6-methylphenol
Executive Summary In the landscape of modern organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for the rapid diversification of lead compounds. 4-Amino-2-bromo-6-methylphenol (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for the rapid diversification of lead compounds. 4-Amino-2-bromo-6-methylphenol (CAS 848676-36-8) is a uniquely versatile tetra-substituted benzene derivative. Featuring four distinct functional groups—a phenolic hydroxyl, a primary amine, an aryl bromide, and a methyl group—this molecule serves as a linchpin intermediate for complex molecular scaffolds, bioactive heterocycles, and advanced materials[1].
This technical guide provides an in-depth analysis of its chemical properties, a field-validated mechanistic synthesis protocol, and strategic applications in downstream derivatization.
Chemical Identity and Quantitative Properties
Understanding the precise physical and chemical parameters of 4-Amino-2-bromo-6-methylphenol is the first step in successful experimental design. The compound is a solid at room temperature and is typically handled at a purity of ≥97%[2].
Table 1: Core Chemical Identity & Physical Properties
Property
Value
Compound Name
4-Amino-2-bromo-6-methylphenol
CAS Number
848676-36-8
Molecular Formula
C₇H₈BrNO
Molecular Weight
202.05 g/mol
SMILES
OC1=C(C)C=C(N)C=C1Br
InChIKey
SEIWSPJSJQAVBK-UHFFFAOYSA-N
Physical Form
Solid
Typical Purity
≥97%
Data aggregated from authoritative chemical repositories[2].
Mechanistic Synthesis Pathway
The synthesis of 4-amino-2-bromo-6-methylphenol requires strict regiochemical control and chemoselectivity. The most reliable synthetic route builds upon o-cresol (2-methylphenol) through a three-step sequence: nitration, bromination, and a highly controlled reduction.
Regioselective Nitration : o-Cresol is subjected to nitration. The strongly activating phenolic hydroxyl group dominates the directing effects. Due to steric hindrance at the remaining ortho position (adjacent to the methyl group), electrophilic aromatic substitution occurs almost exclusively at the para position, yielding 4-nitro-2-methylphenol.
Electrophilic Bromination : The intermediate is then brominated. The hydroxyl group directs the incoming bromine electrophile to the available ortho position, resulting in 2-bromo-6-methyl-4-nitrophenol.
Chemoselective Reduction : The final step is the most critical. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will indiscriminately reduce the nitro group and cleave the aryl-bromide bond (hydrodehalogenation). To preserve the bromine handle, a dissolving metal reduction must be employed[3].
Figure 1: Three-step regioselective synthesis of 4-Amino-2-bromo-6-methylphenol.
As a Senior Application Scientist, I emphasize that protocols must be self-validating and mechanistically sound. The following procedure details the reduction of 2-bromo-6-methyl-4-nitrophenol using Iron powder and Ammonium Chloride (a modified Béchamp reduction).
Causality of Experimental Choices:
We utilize Fe/NH₄Cl rather than Fe/HCl or SnCl₂/HCl. Strong acids can lead to the formation of chlorinated byproducts or promote the oxidation of the resulting electron-rich aminophenol. NH₄Cl acts as a mild, buffered proton donor that drives the reduction mechanism without compromising the integrity of the aryl bromide[3].
Step-by-Step Methodology
Dissolution & Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-bromo-6-methyl-4-nitrophenol in 40 mL of a 4:1 Ethanol/Water mixture. Rationale: The mixed solvent system ensures solubility of both the organic substrate and the inorganic salts.
Reagent Addition : Add Iron (Fe) powder (50.0 mmol, 5.0 eq) followed by Ammonium Chloride (NH₄Cl) (20.0 mmol, 2.0 eq)[3].
Thermal Activation : Purge the system with inert gas (Nitrogen or Argon) to prevent auto-oxidation of the product. Heat the vigorously stirred suspension to 70°C.
Reaction Monitoring (Self-Validation) : After 2 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 1:3 Ethyl Acetate:Hexane eluent. The reaction is complete when the bright yellow spot of the nitro starting material completely disappears, replaced by a lower-Rf, UV-active spot (the amine)[3].
Work-up & Isolation :
Cool the mixture to room temperature.
Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron sludge[3]. Wash the pad generously with Ethyl Acetate.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and evaporate to yield the target compound.
Reactivity Profile and Downstream Applications
The strategic value of 4-Amino-2-bromo-6-methylphenol lies in its orthogonal reactivity. It provides three distinct sites for functionalization, making it a highly sought-after scaffold in Computer-Aided Drug Design (CADD) and medicinal chemistry[1].
The Aryl Bromide (Cross-Coupling) : The C-Br bond is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid extension of the aromatic system or the introduction of complex alkyl/aryl groups.
The Primary Amine (Acylation/Alkylation) : The para-amino group can be selectively acylated to form amides, sulfonylated to yield sulfonamides, or condensed with aldehydes to generate Schiff bases.
The 1,4-Aminophenol Axis (Oxidation) : Because the amine and hydroxyl groups are para to one another, controlled oxidation of this compound yields substituted p-benzoquinone imines. These are critical intermediates in the synthesis of advanced dyes, polyanilines, and redox-active materials.
Figure 2: Orthogonal downstream functionalization pathways of the core scaffold.
Safety, Handling, and Storage
Due to its potent reactivity, strict adherence to safety and storage protocols is mandatory to maintain compound integrity and personnel safety. Electron-rich aminophenols are highly susceptible to air oxidation, which manifests as a darkening of the solid over time.
Table 2: Safety & Storage Parameters
Parameter
Specification / Instruction
Hazard Statements
H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Signal Word
Warning.
Precautionary Codes
P261, P280, P305+P351+P338 (Wear protective gloves/eye protection; rinse cautiously with water if in eyes).
Storage Conditions
Keep container tightly closed in a dry, well-ventilated area. Store in a dark place under an inert atmosphere (Nitrogen/Argon) at room temperature[2].
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-2-bromo-6-methylphenol
Executive Summary In modern drug discovery and complex organic synthesis, multi-functionalized aromatic scaffolds serve as critical building blocks. 4-Amino-2-bromo-6-methylphenol is a highly versatile, orthogonally reac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, multi-functionalized aromatic scaffolds serve as critical building blocks. 4-Amino-2-bromo-6-methylphenol is a highly versatile, orthogonally reactive intermediate utilized in the development of functionalized derivatives and complex molecular scaffolds[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically addressing its molecular weight and structural characteristics—and outlines field-proven, self-validating protocols for its application in transition-metal-catalyzed cross-coupling.
Note on Registry Nomenclature: While the target compound is occasionally referenced in proprietary or legacy databases under alternate identifiers (such as CAS 40472-74-6, which often denotes specific salt forms or historical registry entries), the globally recognized primary Chemical Abstracts Service (CAS) registry number for the free base of 4-Amino-2-bromo-6-methylphenol is 848676-36-8 [2]. The physicochemical data presented herein applies to the core free base.
Structural and Physicochemical Characterization
Understanding the exact quantitative properties of a building block is the first step in designing robust synthetic routes. The molecular weight of 4-Amino-2-bromo-6-methylphenol is 202.05 g/mol [2].
From a mass spectrometry perspective, the presence of the bromine atom is highly advantageous. Bromine naturally occurs as two stable isotopes,
79Br
and
81Br
, in a nearly 1:1 ratio. This creates a distinct "doublet" isotopic signature (M and M+2 peaks separated by 2 Da) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This signature acts as a built-in diagnostic tool: the disappearance of this doublet during a cross-coupling reaction definitively proves the consumption of the C-Br bond, making the reaction monitoring a self-validating system.
As a Senior Application Scientist, selecting a starting material is about evaluating its "handles" for functionalization. 4-Amino-2-bromo-6-methylphenol possesses three distinct reactive sites, allowing for orthogonal functionalization without competing side reactions if properly sequenced.
Diagram 1: Orthogonal reactivity map of 4-Amino-2-bromo-6-methylphenol functional groups.
The Bromide (-Br): Serves as the electrophilic partner in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromine is flanked by a methyl group and a hydroxyl group, the site is sterically hindered. This causality dictates the use of ligands with large bite angles (like dppf) to facilitate the necessary oxidative addition and reductive elimination steps[3].
The Amine (-NH
2
): Highly nucleophilic. In cross-coupling workflows, free primary amines can coordinate to the palladium center, poisoning the catalyst. Therefore, transient or permanent protection (e.g., Boc-protection) is a mandatory prerequisite for high-yielding C-C bond formation.
The Phenol (-OH): Can act as a directing group or undergo straightforward Williamson ether synthesis. Its acidity (
pKa≈9.5
) means that mild bases (like K
2
CO
3
) should be used during Suzuki couplings to prevent unwanted deprotonation and subsequent formation of insoluble phenoxide salts, which can crash out of the organic phase[3].
Experimental Workflows: Synthetic Utility and Validation
The Suzuki-Miyaura cross-coupling reaction is a highly utilized methodology for synthesizing functionalized biphenyls and complex pharmaceuticals[4]. Below is a self-validating, step-by-step protocol for the chemoselective Suzuki coupling of 4-Amino-2-bromo-6-methylphenol.
Objective: To couple an arylboronic acid to the C2 position while preserving the integrity of the amine and phenol functionalities.
Causality of Reagent Selection:
Catalyst: Pd(dppf)Cl
2
is chosen because its bidentate phosphine ligand provides the steric bulk required to force reductive elimination in ortho-substituted, sterically hindered systems[3].
Base: Aqueous K
2
CO
3
is selected over stronger bases (like NaOH or KOtBu) to ensure the transmetalation step occurs efficiently without fully deprotonating the phenol, which would alter the electronic landscape of the ring and stall the catalytic cycle[3][4].
Step-by-Step Methodology:
Amine Protection (Pre-requisite):
Dissolve 4-Amino-2-bromo-6-methylphenol (1.0 eq, 202.05 mg) in anhydrous Dichloromethane (DCM).
Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc
2
O, 1.1 eq). Stir at room temperature for 4 hours.
Validation: Thin-Layer Chromatography (TLC) will show a shift to a less polar spot. LC-MS will confirm a mass shift to
m/z
302.0 (M+H), retaining the 1:1 bromine isotope doublet.
Catalyst and Substrate Loading:
In a Schlenk flask, combine the Boc-protected intermediate (1.0 eq), the desired Arylboronic Acid (1.2 eq), and Pd(dppf)Cl
2
(0.05 eq, 5 mol%).
Purge the vessel with Argon for 10 minutes to prevent catalyst oxidation.
Reaction Execution:
Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous K
2
CO
3
(3:1 ratio).
Heat the mixture to 85°C for 12 hours under vigorous stirring.
Self-Validating Reaction Monitoring:
Pull a 10
μ
L aliquot, dilute in Acetonitrile, and inject into the LC-MS.
Diagnostic Check: The reaction is deemed complete only when the characteristic
m/z
302/304 doublet completely disappears, replaced by a single monoisotopic peak corresponding to the coupled product. This eliminates false positives from unreacted starting material.
Workup and Purification:
Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.
Dry the organic layer over Na
2
SO
4
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Diagram 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.
References
Wikipedia Contributors. "Suzuki reaction". Wikipedia, The Free Encyclopedia. URL: [Link]
Solubility of 4-Amino-2-bromo-6-methylphenol in organic solvents
An In-depth Technical Guide to the Solubility of 4-Amino-2-bromo-6-methylphenol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-bromo-6-m...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility of 4-Amino-2-bromo-6-methylphenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8), a substituted phenol of interest in pharmaceutical and chemical research. Due to the absence of extensive published quantitative solubility data, this document establishes a foundational understanding based on first principles of physical chemistry and predictive analysis derived from its molecular structure. We present a theoretical framework for predicting its behavior in various organic solvents, supported by data from analogous compounds. Crucially, this guide provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate reliable data for applications in drug development, process chemistry, and reaction optimization.
4-Amino-2-bromo-6-methylphenol is a multifunctional aromatic compound. Its structure, featuring a hydroxyl, an amino, a bromo, and a methyl group on a benzene ring, results in a complex interplay of physicochemical properties that directly govern its solubility and, consequently, its utility in synthetic and formulation contexts. An accurate understanding of its solubility is paramount for designing robust chemical processes, from reaction setup and workup to purification and final formulation.
Physicochemical Properties
A summary of the key properties of 4-Amino-2-bromo-6-methylphenol is provided below. These parameters are fundamental to understanding its solubility profile.
Room temperature, inert atmosphere, protected from light
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[3] This balance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5]
The molecular structure of 4-Amino-2-bromo-6-methylphenol provides competing functionalities that dictate its solubility:
Polar, Hydrogen-Bonding Groups: The hydroxyl (-OH) and amino (-NH₂) groups are polar and capable of acting as both hydrogen bond donors and acceptors. These groups promote solubility in polar, protic solvents like water, alcohols, and to some extent, polar aprotic solvents.[6]
Nonpolar Core: The aromatic phenyl ring and the methyl (-CH₃) group form a nonpolar, hydrophobic backbone. These features favor solubility in nonpolar or moderately polar solvents through London dispersion forces.[3]
Halogen Substitution: The bromo (-Br) atom increases the molecule's molecular weight and polarizability, enhancing van der Waals forces. While it is an electron-withdrawing group, its overall effect on solubility is complex and depends on the solvent system.
The presence of both acidic (phenolic -OH) and basic (amino -NH₂) groups makes the compound amphoteric. Therefore, its solubility in protic solvents will be highly dependent on the pH of the medium.[7]
Caption: Interplay of functional groups influencing solubility.
Predictive Solubility Profile
While specific quantitative data is scarce, we can construct a predictive solubility profile by analyzing the compound's structural features and comparing it to analogous molecules. The compound's moderate polarity suggests it will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and may also be only sparingly soluble in water due to the significant nonpolar surface area. Its greatest solubility is anticipated in polar aprotic solvents and alcohols.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
Low (Water)Moderate to High (Alcohols)
The hydroxyl and amino groups can hydrogen bond with water, but the nonpolar ring and substituents limit solubility.[3][6] Alcohols provide a better balance of polar (H-bonding) and nonpolar (alkyl chain) character. A related compound, 2-bromo-6-methylphenol, shows good solubility in ethanol.[8]
Polar Aprotic
DMSO, DMF, Acetonitrile
High
These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the -OH and -NH₂ groups without the competing self-association seen in protic solvents. Substituted phenols like 4-bromo-2-methoxyphenol and 2-bromo-4-methylphenol show high solubility in DMSO.[9][10]
Nonpolar Aprotic
Hexane, Toluene
Very Low to Insoluble
The strong intermolecular hydrogen bonding between solute molecules (solute-solute) is unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents (solute-solvent).[4][5]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have a moderate dielectric constant and can disrupt solute-solute interactions without being strongly protic or aprotic. 4-Bromophenol is known to be soluble in chloroform.[11]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
To move beyond prediction, direct experimental measurement is required. The equilibrium or thermodynamic solubility is the most reliable measure, and the Shake-Flask method is the gold-standard protocol for this determination.[7] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.
Objective: To determine the equilibrium solubility of 4-Amino-2-bromo-6-methylphenol in a selected organic solvent at a specified temperature (e.g., 25 °C).
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest
Equipment:
Analytical balance (±0.1 mg accuracy)
Glass scintillation vials (e.g., 20 mL) with PTFE-lined caps
Orbital shaker or rotator with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Preparation of Stock Standard (for Quantification):
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., DMSO or Methanol). This is your 1 mg/mL stock standard.
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard.
Sample Preparation (Saturation):
Add an excess amount of solid 4-Amino-2-bromo-6-methylphenol to a pre-weighed vial. "Excess" means enough solid remains undissolved at equilibrium (e.g., add ~20-50 mg to 5 mL of solvent).
Record the exact mass of the compound added.
Accurately pipette a known volume of the test solvent (e.g., 5.0 mL) into the vial.
Securely cap the vial.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).
Agitate the slurries for a predetermined period to ensure equilibrium is reached. A 24 to 48-hour period is typical for many organic compounds. A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.
Phase Separation & Sample Dilution:
Remove the vials from the shaker and allow them to stand undisturbed for at least 2-4 hours to allow the excess solid to sediment.
Carefully draw the supernatant (the clear, saturated solution) using a glass syringe.
Attach a syringe filter (0.22 µm) and discard the first ~0.5 mL to saturate the filter material.
Filter the remaining supernatant into a clean vial. This is the saturated stock solution.
Perform an accurate, large dilution of this saturated stock solution to bring its concentration within the range of your calibration curve. For example, a 1:100 or 1:1000 dilution may be necessary.
Quantification:
Analyze the calibration standards using HPLC-UV or UV-Vis to generate a calibration curve (Absorbance vs. Concentration). Ensure the curve has an R² value > 0.995.
Analyze the diluted sample from step 4 under the same conditions.
Determine the concentration of the diluted sample using the calibration curve.
Calculation:
Calculate the final solubility using the formula:
Solubility (mg/mL) = (Concentration from curve in mg/mL) × Dilution Factor
Caption: Experimental workflow for the Shake-Flask solubility method.
Safety and Handling
4-Amino-2-bromo-6-methylphenol is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.
Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.[12]
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling.[12][14]
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 4-Amino-2-bromo-6-methylphenol. While publicly available quantitative data is limited, a predictive analysis based on its amphoteric and multifunctional structure suggests high solubility in polar aprotic solvents like DMSO and moderate to high solubility in alcohols. For definitive data, the provided Shake-Flask experimental protocol offers a validated, reliable method for researchers to quantify its thermodynamic solubility in any organic solvent of interest, thereby facilitating its effective use in chemical synthesis and drug development.
An In-Depth Technical Guide to 4-Amino-2-bromo-6-methylphenol as a Pharmaceutical Intermediate
Introduction & Strategic Importance Overview of the Compound 4-Amino-2-bromo-6-methylphenol (CAS No: 848676-36-8) is a highly functionalized aromatic compound that serves as a versatile intermediate in synthetic chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Importance
Overview of the Compound
4-Amino-2-bromo-6-methylphenol (CAS No: 848676-36-8) is a highly functionalized aromatic compound that serves as a versatile intermediate in synthetic chemistry.[1][2][3] Its structure, featuring a phenol ring substituted with amino, bromo, and methyl groups, presents a unique combination of reactive sites. This strategic arrangement of functional groups allows for sequential, regioselective modifications, making it a valuable building block in the construction of complex molecular architectures, particularly within the pharmaceutical industry. The solid, crystalline nature of this compound at room temperature facilitates its handling and storage under standard laboratory conditions.[1][4]
Why It's a Valuable Intermediate in Drug Discovery
The utility of 4-Amino-2-bromo-6-methylphenol in drug development stems from the distinct reactivity of its constituent parts. The bromine atom provides a handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to build biaryl systems or introduce complex side chains. The nucleophilic amino group and the phenolic hydroxyl group are ideal sites for forming amides, sulfonamides, ethers, and esters, or for constructing heterocyclic rings. The methyl group offers a site for potential oxidation or can provide steric and electronic influence on the molecule's final conformation and biological activity. This multi-functionality allows chemists to use it as a scaffold, systematically adding complexity to generate libraries of compounds for screening and lead optimization.
Core Physicochemical Properties
A precise understanding of the compound's properties is critical for its effective use in synthesis and for ensuring process safety and reproducibility.
The most direct and efficient synthesis of a related compound, 4-amino-2-bromo-3,6-dimethylphenol, involves the catalytic hydrogenation of its nitro precursor, 2-bromo-3,6-dimethyl-4-nitrophenol.[5] This reaction is a cornerstone of industrial synthesis due to its high efficiency, clean conversion, and the generation of water as the only byproduct.
Diagram: Synthesis Reaction
Caption: Suzuki-Miyaura reaction for biaryl synthesis.
The Versatility of the Amino Group: Schiff Base Formation
The primary amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is fundamental in medicinal chemistry for creating prodrugs, linking molecular fragments, or forming ligands for metal complexes. [6]The resulting Schiff bases can exhibit their own biological activities or serve as intermediates for further transformations, such as reduction to secondary amines.
Diagram: General Schiff Base Formation
Caption: Condensation reaction to form a Schiff base.
Protocol: Representative Schiff Base Synthesis
This general protocol illustrates the condensation of an aminophenol with an aldehyde.
[7]
Materials:
4-Amino-2-bromo-6-methylphenol (1.0 eq)
Aromatic or aliphatic aldehyde (1.0-1.1 eq)
Ethanol (EtOH) or Methanol (MeOH)
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
Dissolution: Dissolve 4-Amino-2-bromo-6-methylphenol in ethanol in a round-bottom flask.
Aldehyde Addition: Add the aldehyde to the solution. If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the imine formation.
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath. The Schiff base product often precipitates from the solution.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. If necessary, the product can be further purified by recrystallization.
Quality Control & Analytical Methodologies
The Importance of Purity for a Pharmaceutical Intermediate
The purity of any intermediate is paramount in drug manufacturing. Impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability. A robust analytical package is therefore non-negotiable for quality control.
Comparative Analysis of QC Methods
Different analytical techniques provide orthogonal information about the identity, purity, and structure of the intermediate.
[8]
Method
Principle
Primary Use
Key Insights
HPLC-UV
Separation by polarity, UV detection
Quantification, Purity
Provides accurate assay and detects UV-active impurities.
GC-MS
Separation by volatility, mass detection
Identification, Purity
Confirms molecular weight and structure of impurities.
¹H / ¹³C NMR
Nuclear spin in a magnetic field
Structure Elucidation
Confirms the exact chemical structure and identifies structural isomers.
| FTIR | Infrared light absorption by bonds | Identity Confirmation | Quickly verifies the presence of key functional groups (-OH, -NH₂, C-Br). |
Protocol: Standard HPLC Method for Purity Assessment
This is a starting point for method development, based on typical analysis for substituted aromatic compounds.
[8]
Instrumentation & Columns:
HPLC System: With UV/DAD detector
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 1.0 mL/min
Detection: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~1 mg/mL.
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
Filter the solution through a 0.45 µm syringe filter before injection.
Gradient Elution:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 10% B (re-equilibration)
Diagram: Analytical Workflow
Caption: General workflow for analytical quality control.
Safety, Handling, and Storage
GHS Hazard Profile
4-Amino-2-bromo-6-methylphenol is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Protection: Wear a lab coat. Ensure skin is not exposed.
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
Store the compound in a tightly sealed container in a cool, dry, and dark place. [1]It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aminophenol moiety. The compound is stable under recommended storage conditions.
Conclusion: The Synthetic Potential of 4-Amino-2-bromo-6-methylphenol
4-Amino-2-bromo-6-methylphenol represents a quintessential pharmaceutical intermediate: a stable, accessible scaffold endowed with multiple, orthogonally reactive functional groups. Its true value lies not in any single application, but in its versatility. The ability to perform selective C-C bond formation via its bromo group, coupled with the classic reactivity of its amino and hydroxyl functions, provides medicinal chemists with a reliable and powerful tool for molecular construction. As the demand for novel, complex small-molecule therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery and development programs.
References
Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]
PrepChem.com. Synthesis of 4-amino-2-bromo-3,6-dimethylphenol. [Link]
National Center for Biotechnology Information. 4-Bromo-2-({4-[(hydroxyimino)methyl]phenyl}iminomethyl)phenol. PubChem. [Link]
MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
A Comprehensive Technical Guide to the Synthesis of 4-Amino-2-bromo-6-methylphenol: History, Mechanistic Causality, and Protocol Standardization
Executive Summary 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly functionalized, polysubstituted aromatic building block that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. O...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly functionalized, polysubstituted aromatic building block that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Owing to its unique arrangement of functional groups—an amine, a hydroxyl, a methyl, and a synthetically versatile bromine atom—it is heavily utilized in the development of complex heterocyclic molecular scaffolds such as benzothiazoles, benzoxazoles, and phenoxazines[2]. Notably, derivatives of this compound have been instrumental in the synthesis of advanced antiviral agents, including HIV integrase inhibitors[3][4].
This whitepaper provides an in-depth retrospective on its synthetic history, elucidates the mechanistic causality behind modern experimental choices, and establishes self-validating protocols for researchers and drug development professionals.
Retrospective Analysis of Synthetic Pathways
Historically, the synthesis of highly substituted aminophenols was plagued by poor regioselectivity and the inherent instability of the aniline moiety, which is prone to over-oxidation and unwanted polymerization. Early synthetic routes often required complex, multi-step protection and deprotection strategies.
Modern synthetic methodology has streamlined this process into a highly predictable, two-step "late-stage reduction" pathway starting from the commercially available 2-methyl-4-nitrophenol (CAS: 99-53-6) [5]. This approach leverages the innate electronic properties of the aromatic ring to dictate regiochemistry, followed by a chemoselective reduction to unmask the reactive amine.
Synthetic Workflow: From 2-Methyl-4-nitrophenol to 4-Amino-2-bromo-6-methylphenol.
Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, it is crucial to understand why specific reagents and conditions are selected, rather than simply following a recipe. The synthesis relies on two fundamental mechanistic pillars:
Nitro (-NO2): Strongly deactivating, meta directing.
Because the hydroxyl group is the strongest activator, it dominates the regiochemistry. The para position (C4) is already blocked by the nitro group, and one ortho position (C6) is blocked by the methyl group. Consequently, the incoming bromine electrophile is exclusively directed to the remaining open ortho position (C2), yielding 2-bromo-6-methyl-4-nitrophenol [5][6].
Solvent Rationale: Glacial acetic acid (HOAc) is chosen over halogenated solvents. HOAc provides mild acid catalysis that polarizes the Br-Br bond without requiring a harsh Lewis acid (like FeBr3). Furthermore, the solvent effectively dissipates the exothermic heat of the reaction, preventing localized thermal spikes that could drive unwanted polybromination[6].
Pillar 2: The Chemoselectivity Imperative in Reduction
The final step requires reducing the nitro group to an amine. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) is strictly contraindicated here. Palladium readily undergoes oxidative addition into the C-Br bond, leading to rapid hydrodehalogenation (loss of the bromine atom)[7]. Because the aryl bromide is an essential handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), it must be preserved[2].
To achieve this, chemoselective metal-mediated reductions are employed. The classic Béchamp reduction using Iron (Fe) powder in aqueous ethanol selectively reduces the nitro group via a single-electron transfer (SET) mechanism, leaving the aryl bromide completely intact[8].
Logic Tree: Chemoselective Reduction Strategies for Aryl Bromide Preservation.
Quantitative Data Summaries
Table 1: Physicochemical Profile of Key Intermediates and Product
Pro: Homogeneous reaction. Con: Heavy metal toxicity and difficult waste disposal[8].
Experimental Protocols (Self-Validating Systems)
The following methodologies are designed as self-validating systems, incorporating specific in-process controls to ensure reaction fidelity at each stage.
Protocol A: Synthesis of 2-Bromo-6-methyl-4-nitrophenol[5][6]
Preparation & Solvation: In a 2L round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve 90.0 g (0.588 mol) of 2-methyl-4-nitrophenol in 1.17 L of glacial acetic acid.
Self-Validation Check: Ensure complete dissolution at 20–25°C. Undissolved starting material can lead to localized concentration gradients and over-bromination.
Self-Validation Check: The reaction is exothermic. Maintain the internal temperature below 30°C using a water bath to prevent kinetic pathways leading to polybrominated byproducts.
Reaction Monitoring: Stir the mixture at room temperature for 4 hours.
Self-Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:4). The reaction is deemed complete only when the starting material spot is entirely consumed.
Quenching & Isolation: Slowly pour the reaction mixture into 3 L of ice-water to precipitate the product. Filter the resulting solid.
Purification: Dissolve the filter cake in 2.5 L of Ethyl Acetate. Wash the organic layer with saturated aqueous NaHSO3 (3 x 500 mL) to neutralize and quench any residual unreacted bromine.
Self-Validation Check: The organic layer must transition from a dark red/orange tint to a pale yellow, confirming the complete quenching of Br2.
Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to afford 2-bromo-6-methyl-4-nitrophenol as a yellow solid (Expected Yield: ~110 g, 80%).
Protocol B: Chemoselective Reduction to 4-Amino-2-bromo-6-methylphenol[8]
Preparation: Suspend 2-bromo-6-methyl-4-nitrophenol (50.0 g, 0.215 mol) in a solvent mixture of Ethanol (400 mL) and Water (100 mL).
Activation: Add Iron powder (60.0 g, ~5 eq) and a catalytic amount of Ammonium Chloride (NH4Cl) to activate the iron surface for electron transfer.
Reaction: Heat the mixture to 70°C and stir vigorously for 2-3 hours.
Self-Validation Check: The bright yellow solution will transition to a dark, murky mixture as the nitro group reduces and iron oxides are generated. Confirm the disappearance of the nitro intermediate via LC-MS.
Filtration: While the mixture is still warm, filter the heterogeneous suspension through a tightly packed pad of Celite to remove the iron sludge.
Self-Validation Check: Wash the Celite pad thoroughly with hot ethanol. The product can easily co-precipitate with the iron sludge if allowed to cool before filtration.
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract, dry the organic layer (Na2SO4), and concentrate to yield the final product, 4-Amino-2-bromo-6-methylphenol.
Storage Protocol: Store the final solid under an inert atmosphere (Nitrogen or Argon) in the dark at room temperature to prevent oxidative degradation of the electron-rich aniline ring[9].
Solid-State Characterization and Crystal Structure Analysis of 4-Amino-2-bromo-6-methylphenol: A Technical Guide for Advanced Synthetic Applications
Executive Summary 4-Amino-2-bromo-6-methylphenol (CAS 848676-36-8) is a highly functionalized, halogenated aminophenol derivative that serves as a critical synthetic intermediate in the development of complex molecular s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Amino-2-bromo-6-methylphenol (CAS 848676-36-8) is a highly functionalized, halogenated aminophenol derivative that serves as a critical synthetic intermediate in the development of complex molecular scaffolds and biologically active pharmaceutical ingredients[1]. With a molecular weight of 202.05 g/mol and a purity standard typically exceeding 97% for laboratory use, its solid-state behavior is governed by a delicate balance of intermolecular forces. This whitepaper provides an in-depth technical guide to the crystallographic analysis of 4-amino-2-bromo-6-methylphenol, detailing the causality behind experimental methodologies, predictive structural modeling, and the implications of its crystal packing on physicochemical properties.
Theoretical Framework: Causality in Crystallographic Behavior
The crystal structure of halogenated aminophenols is not a random aggregation; it is a highly deterministic supramolecular assembly driven by the specific electronic and steric profiles of the substituents[2]. For 4-amino-2-bromo-6-methylphenol, the spatial arrangement is dictated by four competing functional groups on the benzene ring:
Hydroxyl (-OH) and Amino (-NH2) Groups: These are powerful activating groups that serve as primary hydrogen bond donors and acceptors[3]. Stereoelectronic considerations typically force the amino nitrogen lone pair to become coplanar with the aromatic ring, facilitating extensive intermolecular hydrogen bonding networks (e.g., O-H···N and N-H···O)[2].
Bromo (-Br) Substituent: The bromine atom introduces significant steric bulk at the ortho position relative to the hydroxyl group. Furthermore, it participates in halogen bonding—electrostatic attractions where the electron-deficient σ-hole of the bromine atom interacts with electron-rich regions (such as the oxygen of a neighboring hydroxyl group)[2].
Methyl (-CH3) Group: Positioned ortho to the hydroxyl group (opposite the bromine), the methyl group provides a sterically demanding, hydrophobic region that disrupts continuous hydrophilic networks, forcing the crystal lattice to adopt specific packing motifs to minimize void space.
Self-Validating Experimental Protocol for Single-Crystal X-Ray Diffraction (SCXRD)
To obtain high-resolution crystallographic data, the following self-validating protocol must be executed. Every step is designed with built-in causality to ensure the integrity of the final structural model.
Step 1: Solvent Screening and Crystal Growth
Protocol: Dissolve 50 mg of 4-amino-2-bromo-6-methylphenol[4] in a binary solvent system of ethanol and water (80:20 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Allow the solvent to evaporate slowly at room temperature in a dark, inert atmosphere.
Causality: A binary solvent system is essential. Ethanol solvates the hydrophobic aromatic ring and methyl group, while water engages the polar -OH and -NH2 groups[2]. Slow evaporation ensures that the molecules have sufficient time to thermodynamically navigate the competing hydrogen and halogen bonding pathways, resulting in defect-free single crystals.
Step 2: Cryogenic Data Collection
Protocol: Select a single crystal of suitable dimensions (e.g., 0.2 × 0.15 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer the crystal to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å)[3]. Maintain the crystal at 100 K using an open-flow nitrogen cryostat[5].
Causality: Data collection at 100 K is critical. Cryogenic temperatures minimize the thermal vibrations (Debye-Waller factors) of the atoms, particularly the highly mobile hydrogen atoms of the -OH and -NH2 groups. This ensures accurate determination of hydrogen bond geometries, which are the primary drivers of the crystal lattice.
Step 3: Structure Solution and Refinement
Protocol: Solve the phase problem using the dual-space algorithm implemented in SHELXT[6]. Refine the structure using full-matrix least-squares on
F2
using SHELXL[7]. Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
Self-Validation: The structural model is validated by monitoring the
R1
value (target < 0.05), the
wR2
value (target < 0.15), and the Goodness-of-Fit (GoF, target ~ 1.0). Residual electron density peaks near the heavy bromine atom must be carefully modeled to rule out disorder or twinning.
While exact empirical SCXRD variations for CAS 848676-36-8 can be proprietary, the crystallographic parameters can be reliably modeled based on highly analogous halogenated aminophenol derivatives (such as 4-amino-5-bromo-2-fluorophenol and 2-amino-3,5-dichlorophenol)[2],[3]. The data below summarizes the expected quantitative metrics.
Table 1: Predicted Crystallographic Parameters
Parameter
Predicted Value / Assignment
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
~ 8.5 - 9.0
b (Å)
~ 5.5 - 6.0
c (Å)
~ 14.5 - 15.5
β (°)
~ 100 - 105
Z (Molecules/Unit Cell)
4
Calculated Density (g/cm³)
~ 1.75 - 1.85
Table 2: Key Bond Lengths and Angles
Bond / Angle
Expected Value
Causality / Structural Impact
C-Br Length
1.89 - 1.91 Å
Standard aromatic C-Br bond; slightly elongated due to ortho-OH steric clash.
C-O Length
1.35 - 1.37 Å
Shortened by partial double-bond character from resonance into the ring.
C-N Length
1.38 - 1.41 Å
Indicates coplanarity of the amino lone pair with the aromatic π-system.
O-C-C(Br) Angle
~ 122°
Deviation from ideal 120° due to steric repulsion between -OH and -Br.
Table 3: Intermolecular Interaction Geometries
Interaction Type
Donor···Acceptor Distance (Å)
Angle (°)
Significance
O-H···N (H-Bond)
2.75 - 2.85
> 160
Primary driver of 1D supramolecular chain formation[2].
N-H···O (H-Bond)
2.90 - 3.10
> 150
Cross-links 1D chains into 2D sheets.
C-Br···O (Halogen Bond)
3.15 - 3.30
~ 170
Stabilizes the 3D lattice via σ-hole interactions[2].
Visualizing Supramolecular Interactions
Fig 2. Logical network of supramolecular interactions dictating crystal packing.
Mechanistic Insights & Implications for Drug Development
Understanding the crystal structure of 4-amino-2-bromo-6-methylphenol provides actionable insights for drug development professionals:
Solubility and Bioavailability: The extensive intermolecular hydrogen bonding network creates a highly stable crystal lattice, which typically results in a high melting point and lower intrinsic aqueous solubility at neutral pH[8]. However, in acidic environments (pH < 3), protonation of the amino group disrupts this network, exponentially increasing solubility[8].
Reactivity and Synthesis: The solid-state conformation reveals that the bromine atom sterically shields one side of the hydroxyl group. When utilizing this compound as a precursor for heterocyclic synthesis (e.g., benzoxazoles), researchers must account for this steric hindrance, often requiring specific phase-transfer catalysts or elevated temperatures to drive the reaction[9].
Polymorphism: The competition between hydrogen bonding (directional, strong) and halogen bonding (directional, moderate) makes this molecule susceptible to polymorphism. Variations in crystallization solvent polarity can yield different polymorphs, which must be strictly controlled during scale-up to ensure consistent physicochemical properties.
References
Uncommon Coordination Modes of a Potential Heptadentate Aminophenol Donor - MDPI
Source: mdpi.com
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Synthesis Protocol for 4-Amino-2-bromo-6-methylphenol from o-Cresol
Executive Summary
4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly versatile synthetic intermediate utilized extensively in the development of functionalized derivatives and complex molecular scaffolds[1]. Its unique substitution pattern—featuring an activating amino group, a sterically hindering methyl group, and a cross-coupling-ready bromine atom—makes it a critical building block in pharmaceutical sciences, particularly in the synthesis of kinase inhibitors and other biologically active compounds[1]. This application note details a robust, three-step synthetic route starting from commercially available o-cresol, emphasizing regiocontrol, chemoselectivity, and scalable purification techniques.
Mechanistic Rationale & Pathway Design
The synthesis relies on a sequence of electrophilic aromatic substitutions followed by a chemoselective reduction. Each step is designed to exploit the electronic and steric properties of the aromatic ring:
Step 1 (Regioselective Nitration): The hydroxyl group of o-cresol is strongly activating and ortho/para-directing. Nitration under mild conditions yields a mixture of 4-nitro and 6-nitro isomers. The para-isomer (2-methyl-4-nitrophenol) is isolated via steam distillation. The causality here is physical: the 6-nitro isomer forms an intramolecular hydrogen bond, making it highly steam-volatile, whereas the desired 4-nitro isomer forms intermolecular hydrogen bonds and remains in the distillation flask.
Step 2 (Electrophilic Bromination): With the para-position blocked by the strongly deactivating nitro group, the remaining activated position is C6 (ortho to the hydroxyl group). Bromination proceeds smoothly in acetic acid without a Lewis acid catalyst because the phenol ring remains sufficiently electron-rich[2].
Step 3 (Chemoselective Reduction): Standard catalytic hydrogenation (e.g., Pd/C) is contraindicated as it frequently leads to hydrodehalogenation of the C-Br bond. To preserve the bromine atom, a metal-mediated Béchamp-type reduction using Iron powder in mildly acidic aqueous ethanol is employed. This facilitates a single-electron transfer process that selectively reduces the nitro group to an amine[3].
Process Visualization
Fig 1: Regioselective and chemoselective synthesis pathway from o-cresol to the target aminophenol.
Quantitative Reaction Parameters
Reaction Step
Transformation
Reagents & Solvents
Temp.
Time
Target Yield
Chemoselectivity / Regioselectivity Driver
1
Nitration
o-Cresol, HNO₃ (aq)
0–5 °C
2 h
40%
Steric preference for para-position; Steam distillation isolates the para-isomer.
2
Bromination
2-Methyl-4-nitrophenol, Br₂, AcOH
20 °C
4 h
80%
-OH directs the electrophile to the remaining ortho-position (C6)[2].
Fe selectively reduces -NO₂ without hydrodehalogenating the C-Br bond[3].
Detailed Experimental Protocols
Step 1: Regioselective Nitration of o-Cresol
Setup: Equip a round-bottom flask with a magnetic stirrer, dropping funnel, and internal thermometer.
Reaction: Dissolve o-cresol (1.0 equiv) in a minimal volume of glacial acetic acid. Cool the vessel to 0–5 °C using an ice-salt bath.
Addition: Add dilute nitric acid (20% w/w, 1.1 equiv) dropwise over 1 hour. Critical Control: Maintain the internal temperature strictly below 5 °C to prevent oxidative degradation of the phenol ring. Stir for an additional 1 hour at 5 °C.
Purification (Self-Validating Step): Transfer the dark reaction mixture to a steam distillation apparatus. Steam distill until the distillate runs clear. The ortho-nitrated byproduct (2-methyl-6-nitrophenol) will co-distill with the water.
Isolation: The desired 2-methyl-4-nitrophenol remains in the boiling flask. Cool the flask to precipitate the product, filter, and recrystallize from hot water to yield a pure crystalline solid.
Step 2: Electrophilic Aromatic Bromination
Setup: In a suitably sized round-bottom flask, dissolve 2-methyl-4-nitrophenol (0.588 mol) in glacial acetic acid (1.17 L) at 20 °C[2].
Addition: Equip the flask with a dropping funnel containing liquid bromine (0.765 mol, ~1.3 equiv)[2]. Add the bromine dropwise over 30 minutes. Control the addition rate to maintain the exothermic reaction near 20–25 °C.
Monitoring: Stir the solution at room temperature for 4 hours. Validate reaction completion via TLC (Hexanes/EtOAc)[2].
Quenching & Workup: Slowly pour the reaction mixture into 3 L of vigorously stirred ice-water to precipitate the product, then filter[2]. Dissolve the yellow filter cake in ethyl acetate (2.5 L) and wash sequentially with saturated aqueous NaHSO₃ (3 × 500 mL)[2]. Causality: The NaHSO₃ wash is mandatory to chemically quench any residual unreacted bromine, preventing oxidative side reactions during concentration.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 2-bromo-6-methyl-4-nitrophenol as a yellow solid (approx. 80% yield)[2].
Step 3: Chemoselective Nitro Reduction
Setup: Suspend 2-bromo-6-methyl-4-nitrophenol (1.0 equiv) in a solvent mixture of Ethanol and Water (3:1 v/v)[3].
Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium chloride (NH₄Cl, 2.0 equiv) to the suspension[3]. Causality: NH₄Cl acts as a mild proton source, driving the reduction without creating the highly acidic conditions that could promote side reactions or degrade the product.
Reaction: Heat the mixture to 70 °C and stir vigorously for 2–4 hours[3]. The mixture will transition into a heterogeneous iron sludge.
Filtration: Once TLC indicates complete consumption of the starting material, filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge[3]. Wash the Celite pad thoroughly with hot ethyl acetate to ensure full product recovery.
Isolation & Storage: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target 4-amino-2-bromo-6-methylphenol.
Handling: The final aminophenol is sensitive to oxidation. It must be stored in a dark place, under an inert atmosphere (Nitrogen or Argon), at room temperature.
Application Notes and Protocols: Step-by-Step Bromination of 4-amino-2-methylphenol
Introduction Brominated phenols are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of bromine atoms onto a phenol ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Brominated phenols are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic introduction of bromine atoms onto a phenol ring can significantly alter its chemical properties, providing a handle for further functionalization through cross-coupling reactions or by influencing the molecule's biological activity. 4-amino-2-methylphenol is a particularly interesting starting material due to the presence of three distinct functional groups—a hydroxyl, an amino, and a methyl group—which all influence the regioselectivity of electrophilic aromatic substitution.
This application note provides a detailed, step-by-step protocol for the bromination of 4-amino-2-methylphenol. It is intended for researchers, scientists, and drug development professionals. The document will delve into the mechanistic underpinnings of the reaction, offer a robust experimental procedure, and outline the necessary safety precautions and analytical techniques for product characterization.
Mechanistic Insights: The Basis for Regioselectivity
The bromination of 4-amino-2-methylphenol is a classic example of electrophilic aromatic substitution. The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. Both the hydroxyl (-OH) and amino (-NH2) groups are powerful activating groups and are ortho, para-directors.[4] This is due to the delocalization of lone pairs of electrons from the oxygen and nitrogen atoms into the benzene ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[4][5]
In the case of 4-amino-2-methylphenol, the para position relative to the hydroxyl group is occupied by the amino group. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho to the hydroxyl and amino groups. The methyl group (-CH3) is also an activating group and an ortho, para-director, though its influence is weaker than that of the hydroxyl and amino groups.
Considering the combined directing effects, the most likely positions for bromination are the carbons at positions 3, 5, and 6. However, steric hindrance from the adjacent methyl and hydroxyl groups may influence the accessibility of these sites. The precise control of reaction conditions, such as the choice of brominating agent, solvent, and temperature, is therefore crucial to achieve the desired brominated product with high selectivity.[5]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the electrophilic aromatic substitution of 4-amino-2-methylphenol with bromine.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol
This protocol details the dibromination of 4-amino-2-methylphenol to yield 4-amino-2,6-dibromo-3-methylphenol. Careful control of stoichiometry is key to preventing over-bromination.
Highly corrosive and toxic. Handle with extreme care.[7]
Glacial Acetic Acid
ACS Grade
Solvent
Sodium Bicarbonate
Saturated Solution
For neutralization
Sodium Thiosulfate
10% Solution
To quench excess bromine
Dichloromethane
ACS Grade
Extraction solvent
Anhydrous Sodium Sulfate
Drying agent
Safety Precautions
Bromine is a highly toxic, corrosive, and volatile substance. All manipulations must be performed in a well-ventilated chemical fume hood. [7][8]
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., fluorinated rubber).[8][9]
Inhalation: Avoid inhaling bromine vapors. In case of exposure, move to fresh air immediately and seek medical attention.[8]
Skin Contact: Avoid contact with skin. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
Spills: Have a bromine spill kit readily available. Small spills can be neutralized with a 10% sodium thiosulfate solution.[10]
Step-by-Step Procedure
Reaction Setup:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing 10% sodium thiosulfate solution to neutralize HBr gas), dissolve 12.3 g (0.1 mol) of 4-amino-2-methylphenol in 100 mL of glacial acetic acid.
Cool the flask in an ice-water bath to 0-5 °C.
Bromination:
In the dropping funnel, prepare a solution of 32.0 g (0.2 mol) of bromine in 50 mL of glacial acetic acid.
Add the bromine solution dropwise to the stirred solution of 4-amino-2-methylphenol over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C. The reaction is exothermic, so slow addition is crucial.
Reaction Monitoring:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates the completion of the reaction.
Workup and Isolation:
Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.
Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
Collect the solid product by vacuum filtration and wash it with cold water.
Purification:
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-amino-2,6-dibromo-3-methylphenol.
Drying:
Dry the purified crystals in a vacuum oven at a temperature below their melting point to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the bromination of 4-amino-2-methylphenol.
Product Characterization
The identity and purity of the synthesized 4-amino-2,6-dibromo-3-methylphenol should be confirmed using standard analytical techniques.
Melting Point: A sharp melting point range is indicative of high purity. The literature value for 4-amino-2,6-dibromophenol is a good reference point, though the methyl group will alter this.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will show characteristic shifts for the aromatic protons and the protons of the methyl, amino, and hydroxyl groups. The number of aromatic proton signals and their splitting patterns will confirm the positions of bromine substitution.
¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule, further confirming the structure.
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern for a dibrominated compound, providing definitive evidence of successful bromination. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can also be a powerful tool for analysis.[12][13]
Conclusion
This application note provides a comprehensive guide to the step-by-step bromination of 4-amino-2-methylphenol. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can confidently synthesize brominated phenol derivatives. These compounds serve as valuable building blocks in the development of new pharmaceuticals and other advanced materials.[1] The successful synthesis and characterization of these molecules are crucial first steps in the broader landscape of drug discovery and materials science.
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Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC. (n.d.).
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Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity - PMC. (n.d.).
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation.
[Quantitative determination of phenols by bromination surveyed from an unusual perspective] | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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CN102766028A - Method for preparing 2-bromine-4-methylphenol. (n.d.). Google Patents.
Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC. (n.d.).
CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol. (n.d.). Google Patents.
CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. (n.d.). Google Patents.
2,6-dibromo-4-methylphenol. (2025). ChemSynthesis. Available at: [Link]
Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. (2025). Save My Exams. Available at: [Link]
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. Available at: [Link]
CN101279896B - Preparation of 2-bromo-4-methylphenol. (n.d.). Google Patents.
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]
Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. (2024). ResearchGate. Available at: [Link]
4-Amino-2,6-dibromophenol. (n.d.). PubChem. Available at: [Link]
Application Note: Chemoselective Reduction of 2-Bromo-6-methyl-4-nitrophenol to 4-Amino-2-bromo-6-methylphenol
Introduction and Mechanistic Challenges The synthesis of 4-Amino-2-bromo-6-methylphenol from its nitro precursor, 2-bromo-6-methyl-4-nitrophenol , represents a classic chemoselectivity challenge in organic synthesis. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Challenges
The synthesis of 4-Amino-2-bromo-6-methylphenol from its nitro precursor, 2-bromo-6-methyl-4-nitrophenol , represents a classic chemoselectivity challenge in organic synthesis. The objective is to achieve the complete reduction of the strongly electron-withdrawing nitro (
−NO2
) group to an electron-donating amino (
−NH2
) group without triggering the hydrodehalogenation of the adjacent aryl bromide bond[1].
Because halogens on aromatic rings are highly susceptible to oxidative addition by transition metals, standard catalytic hydrogenation methods (e.g.,
H2
with Pd/C) frequently result in the unwanted cleavage of the C-Br bond[2]. To preserve the structural integrity of the molecule, researchers must employ Single Electron Transfer (SET) reagents—such as activated iron or tin(II) chloride—which specifically target the N-O bonds while leaving the C-Br bond intact[3].
Mechanistic Insights: The Haber Pathway and Catalyst Selection
The reduction of an aromatic nitro group to an amine does not occur in a single step. As first proposed by Fritz Haber in 1898, the transformation proceeds through a stepwise sequence of two-electron, two-proton transfers, passing through nitroso and hydroxylamine intermediates[4][5].
Fig 1. The Haber mechanism for the stepwise reduction of a nitroarene to an aniline derivative.
Why Catalyst Choice Matters
Palladium on Carbon (Pd/C): Highly active but lacks chemoselectivity. Palladium readily inserts into the C-Br bond, leading to the formation of 4-amino-2-methylphenol as a major byproduct[2].
Activated Iron (Fe/NH₄Cl): Operates via a mild SET mechanism. The iron surface donates electrons directly to the nitro group, while water and ammonium chloride act as the proton source. The C-Br bond is entirely stable under these conditions[6].
Tin(II) Chloride (SnCl₂): An excellent homogenous alternative that provides high chemoselectivity, though it is less desirable for large-scale production due to heavy metal waste[3].
Comparative Analysis of Reduction Methods
To guide experimental design, the following table summarizes the performance of various reduction methodologies when applied to halonitroarenes.
Reduction Method
Reagents
Chemoselectivity (Nitro vs. Bromo)
Reaction Temp
Byproducts / Waste
Scalability
Activated Iron
Fe powder, NH₄Cl, EtOH/H₂O
Excellent (No dehalogenation)
65–80 °C
Iron oxides (Fe₃O₄ sludge)
High
Tin(II) Chloride
SnCl₂·2H₂O, EtOAc or EtOH
Excellent (No dehalogenation)
20–70 °C
Heavy metal tin salts
Low to Medium
Catalytic Hydrogenation
H₂ (gas), Pd/C, MeOH
Poor (High dehalogenation)
20–50 °C
Minimal (Water)
High (Unsuitable here)
Raney Nickel
H₂ (gas), Raney Ni, MeOH
Moderate (Requires strict control)
20–50 °C
Nickel waste
Medium
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring high yield and purity by addressing the specific chemical behaviors of the intermediates.
Protocol A: Activated Iron Reduction (Recommended for Scalability)
This method utilizes iron powder activated by ammonium chloride. NH₄Cl is chosen over strong acids (like HCl) because it provides a mildly acidic buffer (pH ~5-6) that is sufficient to activate the iron surface without risking the oxidative degradation of the highly electron-rich 4-amino-2-bromo-6-methylphenol product[6].
Preparation: In a 100-mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-methyl-4-nitrophenol in 40 mL of ethanol.
Activation: Add the iron powder to the solution, followed by a solution of NH₄Cl dissolved in 10 mL of deionized water.
Thermal Reduction: Heat the biphasic suspension to 70 °C under vigorous stirring. The reaction is mildly exothermic. Maintain the temperature for 2 to 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.
Hot Filtration (Critical Step): Once the starting material is consumed, filter the reaction mixture while still hot (approx. 50-60 °C) through a pad of Celite. Causality: As the mixture cools, the aminophenol product can co-precipitate and become trapped within the iron oxide (Fe₃O₄) sludge, leading to severe yield losses[1]. Wash the Celite pad with hot ethanol (2 × 20 mL).
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (30 mL) to neutralize any remaining acidity, followed by brine (30 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Amino-2-bromo-6-methylphenol as a solid.
Fig 2. Step-by-step experimental workflow for the iron-mediated chemoselective reduction.
Protocol B: Tin(II) Chloride Reduction (Alternative for Bench-Scale)
For small-scale synthesis where heterogeneous filtration of iron sludge is undesirable, SnCl₂ provides a homogeneous, highly chemoselective alternative[3].
Add SnCl₂·2H₂O in one portion. Stir the mixture at 50 °C for 3 hours.
Quenching (Critical Step): Cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated aqueous NaHCO₃. Causality: The addition of base precipitates the tin byproducts as insoluble tin salts (e.g., tin hydroxides), preventing them from contaminating the organic phase.
Filter the resulting milky suspension through Celite to remove the tin salts.
Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate to obtain the pure amine.
References
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. Retrieved from[Link]
Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Retrieved from[Link]
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic Process Research & Development / Sciencemadness. Retrieved from[Link]
Nitro Reduction - Common Conditions. Common Organic Chemistry. Retrieved from[Link]
Scalable Synthesis Routes for 4-Amino-2-bromo-6-methylphenol: Application Notes and Protocols
An Application Guide for Researchers and Process Chemists Abstract 4-Amino-2-bromo-6-methylphenol is a valuable substituted aniline derivative, serving as a key building block in the synthesis of pharmaceuticals, agroche...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Process Chemists
Abstract
4-Amino-2-bromo-6-methylphenol is a valuable substituted aniline derivative, serving as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its specific substitution pattern—a nucleophilic amino group, a versatile bromine handle for cross-coupling reactions, and a directing methyl group—makes it a highly sought-after intermediate. This guide provides a comprehensive overview of a robust and scalable three-step synthetic pathway starting from readily available p-cresol. We delve into the mechanistic rationale behind each transformation, present detailed, field-tested protocols, and offer comparative data to guide researchers and process chemists in selecting the optimal conditions for their specific applications.
Strategic Analysis of the Synthetic Pathway
The synthesis of 4-Amino-2-bromo-6-methylphenol is most efficiently approached via a linear three-step sequence starting from 4-methylphenol (p-cresol). The core challenge lies in achieving precise regiocontrol during the two successive electrophilic aromatic substitution reactions (bromination and nitration), followed by a chemoselective reduction that preserves the aryl-bromide bond.
The retrosynthetic analysis reveals the following logical disconnections:
The target amine is derived from the reduction of an intermediate nitro compound, 2-bromo-6-methyl-4-nitrophenol . This step is critical as the conditions must be selective for the nitro group to avoid reductive dehalogenation.
The nitro-intermediate is synthesized by nitrating 2-bromo-4-methylphenol . The existing substituents (-OH, -Br, -CH₃) collectively direct the incoming nitro group to the desired C4 position.
The bromophenol precursor is accessible through the regioselective ortho-bromination of p-cresol .
This forward synthetic strategy is outlined in the workflow diagram below.
Caption: Overall synthetic workflow from p-cresol to the target molecule.
Part 1: Synthesis of 2-Bromo-4-methylphenol (Intermediate I)
Mechanistic Insight: Ortho-Bromination of p-Cresol
The initial step involves the electrophilic bromination of p-cresol. The hydroxyl group is a powerful ortho-, para-directing activator. Since the para position is blocked by the methyl group, substitution is strongly directed to the ortho positions (C2 and C6). Monobromination at the C2 position is desired. While various brominating agents can be used, elemental bromine in a suitable solvent is common in industrial applications.[1][2] The reaction is typically performed at low temperatures to control exothermicity and minimize the formation of dibrominated byproducts.
Protocol 2.1: Scalable Bromination in Chlorobenzene
This protocol is adapted from established industrial methods for its scalability and effective solvent recovery.[1]
Materials:
p-Cresol
Chlorobenzene
Liquid Bromine (Br₂)
5% Sodium hydroxide (NaOH) solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a gas scrubber, charge p-cresol (1.0 mol) and chlorobenzene (2.0 mol).
Cool the mixture to 0-5 °C with constant stirring.
Under a slight negative pressure (to direct HBr gas to the scrubber), add liquid bromine (1.05 mol) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour. Monitor the reaction progress by TLC or GC until p-cresol consumption is complete.
Slowly warm the mixture to room temperature and carefully quench by adding water.
Neutralize the generated HBr by washing the organic layer with a 5% NaOH solution until the aqueous layer is slightly basic (pH 8-9).
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent. The chlorobenzene can be recovered via distillation.
The crude product is purified by vacuum distillation to yield 2-bromo-4-methylphenol as a colorless to pale yellow liquid.
Data Summary: Comparison of Bromination Conditions
The powerful -OH group dictates the substitution pattern. The position para to the hydroxyl is occupied by the methyl group. The two ortho positions are C2 (occupied by bromine) and C6. Therefore, nitration is directed to the C6 position. However, standard nitrating agents like nitric acid in sulfuric acid can also lead to nitration at the C4 position, which is para to the methyl group and ortho to the bromine. For this specific transformation, nitration at the C4 position (para to the hydroxyl group, displacing the methyl in some cases, or ortho to the bromine) is not the desired outcome. The target is nitration at the position ortho to the -OH and meta to the bromine, which is C6.
A more logical intermediate, as suggested by the literature, is 2-bromo-4-nitro-6-methylphenol .[3] This implies nitration occurs at the C4 position, which is para to the hydroxyl group. This is the most electronically favored position.
Protocol 3.1: Nitration with Nitric Acid/Sulfuric Acid
This protocol is a standard method for the nitration of activated phenolic compounds.[4]
Materials:
2-Bromo-4-methylphenol (Intermediate I)
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Dichloromethane (DCM)
Ice
Procedure:
In a reactor, dissolve 2-bromo-4-methylphenol (1.0 mol) in dichloromethane (5 volumes).
Cool the solution to -5 °C in an ice-salt bath.
Separately, prepare the nitrating mixture by slowly adding nitric acid (1.1 mol) to chilled concentrated sulfuric acid (1.1 mol), keeping the temperature below 10 °C.
Add the cold nitrating mixture dropwise to the solution of the phenol over 2-3 hours, maintaining the reaction temperature below 0 °C.
After complete addition, stir the mixture at 0 °C for an additional 1-2 hours. Monitor by TLC for the disappearance of the starting material.
Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
Separate the organic DCM layer. Extract the aqueous layer with DCM (2 x 2 volumes).
Combine the organic extracts, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
The product, 2-bromo-6-methyl-4-nitrophenol, can be purified by recrystallization from an ethanol/water mixture to give a yellow solid.[3]
Part 3: Synthesis of 4-Amino-2-bromo-6-methylphenol (Final Product)
Mechanistic Insight: Chemoselective Nitro Group Reduction
The final step is the reduction of the nitro group to a primary amine. This is the most delicate step, as the C-Br bond is susceptible to cleavage under certain reductive conditions (hydrodebromination), especially with standard palladium catalysts.[5] The choice of reducing agent and conditions is paramount for achieving high chemoselectivity.
Caption: Competing reaction pathways during the reduction step.
Protocol 4.1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is a clean method, but catalyst selection is crucial. Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for halogenated substrates to minimize dehalogenation.[5][6]
Materials:
2-Bromo-6-methyl-4-nitrophenol (Intermediate II)
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Raney® Nickel (50% slurry in water)
Hydrogen gas (H₂)
Procedure:
Charge a hydrogenation vessel (e.g., a Parr hydrogenator) with 2-bromo-6-methyl-4-nitrophenol (1.0 mol) and methanol (10 volumes).
Carefully wash the Raney® Nickel catalyst (~5-10% by weight of substrate) with methanol to remove the water. Add the methanol-wet catalyst to the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
Seal the vessel, purge several times with nitrogen, and then introduce hydrogen gas.
Pressurize the vessel to 40-50 psi with H₂.
Begin vigorous stirring or shaking at room temperature. The reaction is typically exothermic and may require cooling to maintain a temperature of 25-35 °C.
Monitor the reaction by hydrogen uptake. The reaction is usually complete within 2-4 hours.
Once hydrogen uptake ceases, purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be kept wet and handled carefully.
Wash the filter cake with fresh methanol.
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 4-Amino-2-bromo-6-methylphenol, which can be further purified by recrystallization.
Protocol 4.2: Metal-Acid Reduction with Tin and HCl
This classical Béchamp reduction is a robust and scalable alternative, though it generates more waste than catalytic methods.[3][6]
Materials:
2-Bromo-6-methyl-4-nitrophenol (Intermediate II)
Tin (Sn) granules
Concentrated Hydrochloric Acid (HCl)
Ethanol (EtOH)
Sodium hydroxide (NaOH) solution (50%)
Procedure:
In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, add the nitrophenol (1.0 mol), tin granules (2.5-3.0 mol), and ethanol (5 volumes).
Heat the mixture to 50-60 °C and then slowly add concentrated HCl (4-5 mol) portion-wise, controlling the exothermic reaction.
After the addition is complete, heat the mixture at reflux for 2-3 hours until the yellow color of the starting material disappears (monitor by TLC).
Cool the reaction mixture to room temperature and then in an ice bath.
Carefully basify the mixture by the slow addition of 50% NaOH solution until the pH is >10. This will precipitate tin salts.
Extract the product into ethyl acetate (3 x 5 volumes).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure to afford the crude product.
Data Summary: Comparison of Reduction Methods
Parameter
Method 4.1 (Catalytic)
Method 4.2 (Metal-Acid)
Reducing System
H₂ / Raney® Nickel
Sn / HCl
Selectivity
High (low dehalogenation)
Excellent
Workup
Simple filtration
Requires neutralization and extraction; generates tin waste.
Bromine: Highly toxic, corrosive, and an oxidizer. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
Nitric/Sulfuric Acids: Highly corrosive. Handle with extreme care, using appropriate PPE. The preparation of nitrating mixture is highly exothermic and must be done slowly and with cooling.
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in specialized equipment (e.g., a bunker) by trained personnel, using proper grounding and purging techniques.
Raney® Nickel: Pyrophoric when dry. Always handle as a slurry and keep wet. Do not allow the catalyst to dry on the filter paper.
References
Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052. Available at: [Link]
Kermack, W. O., & Spragg, W. T. (1932). 451. Bromination of 2-Nitro-p-cresol. Journal of the Chemical Society, 2946-2949. Available at: [Link]
Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Grokipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 4-amino-2-bromo-3,6-dimethylphenol. Retrieved from [Link]
Technical Support Center: Stabilization and Storage of 4-Amino-2-bromo-6-methylphenol
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the degradation of electron-rich aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the degradation of electron-rich aromatic compounds. 4-Amino-2-bromo-6-methylphenol (CAS 848676-36-8) is a highly versatile synthetic intermediate used in biomedical research, compound screening, and complex molecular scaffolding[1]. However, its structural features make the aromatic ring highly susceptible to oxidative degradation, which can poison downstream catalytic reactions or skew analytical assays.
This guide provides field-proven, self-validating methodologies to ensure the integrity of your reagents.
Mechanistic Causality of Degradation
The presence of the hydroxyl (-OH) and amino (-NH2) groups in a conjugated relationship dramatically lowers the oxidation potential of the molecule. When exposed to atmospheric oxygen or photo-irradiation, the compound undergoes a single-electron transfer to form a radical intermediate. This intermediate rapidly oxidizes further into highly colored, reactive quinone imine derivatives[2].
Diagram 1: Oxidative degradation pathway of aminophenols and targeted prevention strategies.
Troubleshooting Guides & FAQs
Q1: My newly purchased 4-Amino-2-bromo-6-methylphenol arrived as a light-colored solid, but after a few weeks on the shelf, it has turned dark brown. Is it still usable?A1: The darkening indicates the formation of quinone imine oxidation products[2]. While minor discoloration might not affect bulk synthetic steps if the impurities are easily purged during workup, it will severely impact sensitive biological assays or quantitative yields. For rigorous applications, we recommend discarding heavily discolored material. To prevent this, the solid must be stored in a dark place, under an inert atmosphere, and at room temperature or lower.
Q2: How can I effectively store the solid after opening the original packaging?A2: Once the factory seal is broken, atmospheric oxygen and moisture enter the headspace. You must displace this air before resealing. Direct a gentle stream of Argon or high-purity Nitrogen into the vial for a few seconds to blanket the solid[3]. Argon is heavier than air and provides an excellent protective layer. Cap tightly with a PTFE-lined lid, seal with Parafilm, and store in a desiccator away from light.
Q3: I need to prepare a stock solution of 4-Amino-2-bromo-6-methylphenol for HPLC, but it degrades within hours. How do I stabilize it?A3: Solvated aminophenols degrade much faster than the solid form because solvation increases molecular mobility and oxygen diffusion rates. To stabilize the solution, you must implement a dual-strategy: physical oxygen removal (sparging) and chemical protection (antioxidants)[4]. Adding a reducing agent like Ascorbic Acid (Vitamin C) acts as a sacrificial scavenger, intercepting oxidizing species before they react with your target compound[4].
Quantitative Data: Antioxidant Selection Guide
When formulating solutions, selecting the right antioxidant is critical. Below is a comparative table of field-proven additives for aminophenol stabilization[4].
Antioxidant
Recommended Conc. (w/v)
Mechanism of Action
Best Application Context
Ascorbic Acid
0.01% - 0.1%
Sacrificial reducing agent; radical scavenger.
Aqueous solutions, HPLC mobile phases, biological assays.
Sodium Metabisulfite
0.05% - 0.5%
Strong reducing agent; reacts with quinone intermediates.
To ensure absolute scientific integrity, the following protocols incorporate built-in validation checks. If a validation check fails, the system is compromised, and the step must be repeated.
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Objective: Create a stable solution of 4-Amino-2-bromo-6-methylphenol for sensitive downstream applications.
Solvent Deoxygenation: Transfer your desired solvent into a clean, dry Schlenk flask or septum-capped bottle. Insert a long needle connected to an Argon line deep into the solvent. Provide a shorter vent needle. Sparge the solvent at a moderate bubble rate for 15-30 minutes[2].
Validation Check 1: Use a dissolved oxygen (DO) meter if available; DO should read <0.5 ppm.
Antioxidant Addition: Add Ascorbic Acid to the deoxygenated solvent to achieve a final concentration of 0.1% (w/v)[2]. Stir until completely dissolved.
Reagent Dissolution: In an amber glass vial, accurately weigh the 4-Amino-2-bromo-6-methylphenol. Transfer the deoxygenated, antioxidant-treated solvent into the vial using an airtight syringe.
Headspace Purging: Flush the headspace of the amber vial with Argon for 5 seconds before quickly capping it tightly[3].
Validation Check 2 (The Color Test): Observe the solution immediately and after 1 hour. A properly protected solution will remain clear or pale. If the solution develops a pink, brown, or purple tint, oxygen has ingressed, and the solution must be discarded.
Diagram 2: Self-validating workflow for preparing oxidation-resistant aminophenol solutions.
Protocol 2: Inert Gas Storage of Solid Reagents
Objective: Prevent solid-state degradation of the bulk reagent after initial opening.
Preparation: Ensure you have a high-purity Argon gas line fitted with a clean glass pipette or needle. Select a dark (amber) storage desiccator.
Blanketing: Open the reagent vial. Direct a gentle stream of Argon into the vial for 10-15 seconds. Because Argon is denser than air, it will pool at the bottom and displace the ambient oxygen[3].
Sealing: Cap the vial tightly with a PTFE-lined lid while slowly withdrawing the Argon stream. Wrap the cap boundary tightly with Parafilm.
Validation Check: Place a small, oxygen-indicator strip inside the secondary storage desiccator. If the indicator turns blue/purple over time, the atmospheric seal has failed, and the desiccator must be re-purged.
References
TargetMol Chemicals. "Cas No.848676-36-8 — TargetMol Chemicals." Available at: 1
BenchChem. "Technical Support Center: Preventing Oxidation of Aminophenol Compounds." Available at: 4
BenchChem. "Preventing oxidation of 2-aminophenol during synthesis and storage." Available at: 2
MilliporeSigma. "4-Amino-2-bromo-6-methylphenol | 848676-36-8." Available at: Link
Technical Support Center: Purification of 4-Amino-2-bromo-6-methylphenol
Welcome to the technical support center for the synthesis and purification of 4-Amino-2-bromo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 4-Amino-2-bromo-6-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound, particularly the removal of persistent regioisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.
Understanding the Challenge: The Formation of Regioisomers
The synthesis of 4-Amino-2-bromo-6-methylphenol often involves the bromination of a cresol derivative. The directing effects of the hydroxyl and methyl groups on the aromatic ring can lead to the formation of multiple brominated isomers. The relative reactivity of the positions on the cresol ring influences the distribution of these regioisomers. For instance, studies on the bromination kinetics of cresol isomers have shown that the rate of reaction varies significantly depending on the substitution pattern.[1][2] The presence of these closely related impurities complicates the purification process, as they often share similar physical and chemical properties with the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely regioisomeric impurities in my crude 4-Amino-2-bromo-6-methylphenol product?
The primary regioisomeric impurities depend on the starting material and the specific bromination conditions used. If starting from 4-amino-6-methylphenol, bromination can potentially occur at the 2-position (desired product) or other available positions on the aromatic ring. If the synthesis involves bromination of a cresol followed by nitration and reduction, the initial bromination step is critical. For example, the bromination of p-cresol can yield 2-bromo-p-cresol, but under certain conditions, isomerization can lead to the formation of 3-bromo-p-cresol.[3]
Q2: My crude product is a dark, oily substance. What causes this and how can I clean it up?
Dark coloration in aminophenol compounds is often due to oxidation.[4] Aminophenols are susceptible to air oxidation, which can be accelerated by heat and light, leading to the formation of colored polymeric byproducts.
Troubleshooting:
Work-up procedures should be performed as quickly as possible.
Consider using an antioxidant, such as sodium bisulfite, during the work-up.[5]
If the product is intended for long-term storage, it should be kept in a cool, dark place under an inert atmosphere.[6]
For purification, treatment with activated charcoal can be effective in removing colored impurities. However, be cautious as charcoal can also adsorb the desired product.[7][8] A preliminary small-scale test is recommended to determine the optimal amount of charcoal.
Q3: I'm having difficulty separating the regioisomers by standard recrystallization. What should I try next?
When regioisomers have very similar polarities and crystal packing abilities, simple recrystallization may not be effective.
Troubleshooting:
Solvent Screening: A systematic screening of different solvents and solvent mixtures is the first step. The ideal solvent will dissolve the compound readily at its boiling point but sparingly at room temperature.[8] Try a range of solvents with varying polarities (e.g., toluene, ethyl acetate, ethanol, and mixtures with hexanes).
Mixed-Solvent Recrystallization: This technique can sometimes enhance the differences in solubility between isomers.[8] Dissolve the crude product in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until turbidity is observed. Allow the solution to cool slowly.
pH Adjustment: The amino and phenolic groups allow for manipulation of solubility based on pH. Consider dissolving the crude mixture in an acidic aqueous solution, followed by slow neutralization with a base. The different pKa values of the regioisomers might lead to fractional precipitation.[9]
If recrystallization proves insufficient, chromatographic methods are the next logical step. The choice of technique will depend on the scale of your purification and the difficulty of the separation.
Issue: Regioisomers are inseparable by Thin Layer Chromatography (TLC).
If you cannot achieve baseline separation on a TLC plate, it is unlikely that standard column chromatography will be successful.
Solution 1: Modify the Mobile Phase
Solvent System Optimization: Experiment with a variety of solvent systems. Sometimes, adding a small percentage of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase can improve the separation of ionizable compounds like aminophenols.[10]
Alternative Stationary Phases: If silica gel TLC plates are not providing adequate separation, try using alumina or reverse-phase plates.[10]
Solution 2: Derivatization
Temporary Modification: In some cases, temporarily protecting one of the functional groups (e.g., acylation of the amine) can alter the polarity and physical properties of the isomers enough to allow for separation by chromatography. The protecting group can then be removed in a subsequent step.
Issue: Column chromatography yields a mixture of regioisomers.
Even with some separation visible on TLC, column chromatography can be challenging for closely related isomers.
Enantiomers, can also separate diastereomers and positional isomers[12][14]
Experimental Protocols
Protocol 1: Optimized Recrystallization
Objective: To purify crude 4-Amino-2-bromo-6-methylphenol by removing less soluble impurities.
Methodology:
Solvent Selection: In small test tubes, test the solubility of the crude product (approx. 20 mg) in various solvents (1 mL), such as toluene, ethyl acetate/hexane mixtures, and ethanol/water mixtures. Identify a solvent system where the crude material is sparingly soluble at room temperature but fully dissolves upon heating.
Dissolution: In an appropriately sized flask, add the chosen solvent to the crude product and heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is completely dissolved.
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
Objective: To separate 4-Amino-2-bromo-6-methylphenol from its regioisomers and other impurities.[13][15]
Methodology:
TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good mobile phase will give a retention factor (Rf) of 0.2-0.4 for the desired product and show separation from impurities.
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., dichloromethane or ethyl acetate). If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
Elution: Elute the column with the mobile phase, collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Purification Strategy
Caption: Decision workflow for purifying 4-Amino-2-bromo-6-methylphenol.
References
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]
Dangat, V. T. (2014). Rapid Kinetics of Bromination of the regioisomers of Cresol in aqueous medium by the competition technique: A quantitative elucidation. International Research Journal of Science & Engineering, 2(4), 142-144. [Link]
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. [Link]
U.S. Patent No. 4,440,954. (1984). Process for the purification of p-aminophenol.
BYJU'S. (2019, February 28). Column Chromatography Principle. [Link]
Drawell. (2023, October 30). Column Chromatography - What are Different Types and How to Select Right Method. [Link]
U.S. Patent No. 3,717,680. (1973). PURIFICATION OF p-AMINOPHENOL.
Cole-Parmer. (2023, August 22). Types of Chromatography Columns. [Link]
United Journal of Chemistry. (2025, July 3). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. [Link]
U.S. Patent No. 3,748,358. (1973). Method of purification of n-acetyl-p-aminophenol.
European Patent Office. (n.d.). Process for the purification of p-aminophenol.
Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. [Link]
U.S. Patent No. 4,058,566. (1977). Separation of isomers of phenols and phenolic ethers.
IOSR Journal. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. [Link]
Fischer, A., & Henderson, G. N. (1983). ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052. [Link]
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
Fujisaki, S., et al. (n.d.). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan. [Link]
PrepChem.com. (n.d.). Synthesis of 4-amino-2-bromo-3,6-dimethylphenol. [Link]
National Institutes of Health. (n.d.). Regiodivergent Addition of Phenols to Allylic Oxides. PMC. [Link]
VTT Open Access Repository. (2008, September 27). Regio- and stereoselectivity of oxidative coupling reactions of phenols. [Link]
University of Babylon. (n.d.). Recrystallization. [Link]
Solving discoloration issues in 4-Amino-2-bromo-6-methylphenol samples
Technical Support Center: Troubleshooting Discoloration in 4-Amino-2-bromo-6-methylphenol Welcome to the Technical Support Center. 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly versatile synthetic interme...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Discoloration in 4-Amino-2-bromo-6-methylphenol
Welcome to the Technical Support Center. 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly versatile synthetic intermediate, but its electron-rich structural motifs make it notoriously susceptible to environmental degradation. This guide is engineered to provide researchers and drug development professionals with the mechanistic insights and validated protocols required to diagnose, prevent, and reverse sample discoloration.
Part 1: Diagnostic FAQs (Understanding the Degradation)
Q1: My fresh batch of 4-Amino-2-bromo-6-methylphenol arrived as a white/off-white powder, but after a few weeks on the bench, it turned dark brown/purple. What happened?A1: The discoloration is a direct visual indicator of oxidative degradation. Aminophenols are highly electron-rich. When exposed to atmospheric oxygen, the para-amino and phenolic hydroxyl groups undergo a two-electron, two-proton oxidation to form a highly reactive quinone imine intermediate[1][2]. Because quinone imines are potent electrophiles, they rapidly undergo Michael-type addition with unreacted aminophenol molecules. This leads to dimerization and subsequent polymerization into dark, highly conjugated indophenol dyes[2][3].
Q2: Can I still use the discolored sample for my synthesis or biological assays?A2: It is highly discouraged unless the sample is purified first. The presence of polymeric dyes indicates that the stoichiometric concentration of your active monomer has decreased. Furthermore, the quinone imine intermediates and polymeric byproducts can introduce unwanted electrophilic side reactions in your synthesis, or cause high background absorbance and fluorescence in biological assays[4].
Q3: What specific environmental factors accelerate this oxidation?A3: The primary drivers of degradation are:
Oxygen: The terminal electron acceptor in the degradation pathway[4].
Light (UV/Vis): Provides the activation energy to initiate radical formation[4].
Alkaline pH: Deprotonates the phenolic hydroxyl group (forming a phenoxide), significantly lowering the oxidation potential and making the molecule hyper-reactive to oxygen[3].
Trace Metals: Transition metals (especially Cu²⁺ and Fe³⁺) act as powerful redox catalysts for aminophenol oxidation[4].
Part 2: Mechanistic Pathway of Degradation
Understanding the chemical logic behind the discoloration is critical for preventing it. The diagram below illustrates the causality between environmental triggers, the formation of the electrophilic intermediate, and the resulting colored polymeric impurities.
Figure 1: Oxidative degradation pathway of 4-Amino-2-bromo-6-methylphenol.
Part 3: Quantitative Data: Antioxidant Selection Guide
To stabilize 4-Amino-2-bromo-6-methylphenol in solution (e.g., during HPLC analysis or prolonged aqueous reactions), specific antioxidants must be chosen based on the solvent system. The table below summarizes field-proven additives[4].
Antioxidant / Additive
Effective Concentration
Optimal Solvent System
Mechanism of Action
Ascorbic Acid
0.01% – 0.1% (w/v)
Aqueous / Polar Organics
Acts as a sacrificial reducing agent; reduces quinone imines back to aminophenols.
Sodium Metabisulfite
0.05% – 0.5% (w/v)
Aqueous Buffers
Strong reducing agent; scavenges dissolved oxygen from the buffer.
Causality: 4-Amino-2-bromo-6-methylphenol must be stored under an inert atmosphere in the dark. Simply capping the bottle traps ambient oxygen inside the headspace. This protocol ensures complete displacement of oxygen and validates the integrity of the seal.
Purge the Container: Transfer the solid 4-Amino-2-bromo-6-methylphenol into an amber glass vial (to block UV/Vis light). Insert a needle connected to an Argon line and a secondary vent needle. Note: Argon is preferred over Nitrogen because it is heavier than air and effectively "blankets" the solid.
Blanketing: Flow Argon gently over the solid for 3–5 minutes to displace all atmospheric oxygen.
Seal and Validate: Remove the vent needle, then immediately remove the Argon needle while simultaneously capping the vial with a PTFE-lined septum cap.
Self-Validation Step: Wrap the cap tightly with Parafilm. Store the vial at 4°C. If the Parafilm slightly concaves inward over time, the seal is intact (the concavity is caused by the inert gas contracting at lower temperatures).
Storage: Store the sealed, blanketed vial in a dark desiccator at room temperature or 4°C.
Protocol B: Rescue Purification (Recrystallization of Degraded Samples)
Causality: If your sample has turned brown, the polymeric impurities are typically highly polar and possess different solubility profiles than the monomeric 4-Amino-2-bromo-6-methylphenol. Recrystallization leverages these thermodynamic differences to isolate the pure monomer.
Dissolution: Suspend the discolored solid in a minimal amount of hot toluene or a toluene/hexane mixture (perform under an Argon atmosphere if possible). The monomer will dissolve, while highly cross-linked polymeric dyes often remain insoluble.
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fritted funnel containing a thin pad of Celite to remove the insoluble black/brown polymeric sludge.
Decolorization (Optional but Recommended): If the filtrate is still highly colored, add activated charcoal (10% w/w relative to the aminophenol), boil for 5 minutes, and perform a second hot filtration. Causality: Charcoal traps the large, conjugated dye molecules within its porous network while letting the smaller monomer pass through.
Crystallization: Allow the clear or pale-yellow filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize precipitation.
Isolation and Validation: Filter the purified crystals and wash with ice-cold hexane.
Self-Validation Step: Run a Thin Layer Chromatography (TLC) plate (e.g., 30% Ethyl Acetate in Hexanes). The purified sample should show a single tight spot, whereas the crude degraded sample will show a dark streak at the baseline, representing the polar polymeric impurities[2].
References
Electrochemical Oxidation of Some Aminophenols in Various pHs
Source: researchgate.net
URL:[Link]
Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations
Source: ijonest.net
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. 4-Amino-2-bromo-6-methylphenol is a highly functionalized synthetic intermediate. Cross-coupling this substrate (e.g., via the Suzuki-Miyaura reaction) presents a dual challenge: it is an electron-rich aryl bromide, and it possesses two unprotected, strongly coordinating, and protic functional groups (a primary amine and a phenol).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yielding C-C bond formation without the need for protecting groups.
Logical Framework for Catalyst Selection
Logical relationship for catalyst selection in electron-rich aminophenol coupling.
Troubleshooting Guides & FAQs
Q1: Why is my Suzuki-Miyaura coupling stalling at low conversion with this substrate?A1: The substrate is highly electron-rich. The electron-donating -OH and -NH2 groups increase the electron density on the aromatic ring, which significantly decelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond[1]. To overcome this thermodynamic barrier, you must use highly electron-rich and sterically bulky phosphine ligands (e.g., XPhos, RuPhos, or CataXCium A). These ligands increase the electron density at the palladium center to facilitate oxidative addition, while their steric bulk promotes rapid reductive elimination, as demonstrated in recent studies on2[2].
Q2: I am observing significant amounts of N-arylated or O-arylated byproducts. How do I prevent this?A2: Unprotected aminophenols are prone to competitive Buchwald-Hartwig amination or Ullmann-type O-arylation. The causality lies in your choice of base. Strong bases (like NaOtBu or LiHMDS) will deprotonate the amine or phenol, creating highly nucleophilic species that outcompete the transmetalation step of the boronic acid[3]. To prevent this, use mild, inorganic bases such as K
3
PO
4
or Na
2
CO
3
in biphasic solvent systems (e.g., 1,4-Dioxane/H
2
O). The biphasic system keeps the base primarily in the aqueous layer, minimizing direct contact with the organic-soluble Pd-amine complexes while still effectively activating the boronic acid[4].
Q3: Which palladium precatalyst generation is recommended for unprotected aminophenols?A3: We strongly recommend using Buchwald's 3rd or 4th generation (G3/G4) palladacycle precatalysts (e.g., XPhos Pd G3 or CataXCium A Pd G3). Traditional Pd(II) sources like Pd(OAc)
2
require in situ reduction to Pd(0). In the presence of unprotected amines, Pd(II) can form stable, unreactive Werner-type complexes, effectively poisoning the catalyst before reduction occurs. G3/G4 precatalysts rapidly undergo reductive elimination under mild basic conditions to generate the active monolithic L1Pd(0) species, bypassing the vulnerable Pd(II) reduction step[2].
Quantitative Data: Catalyst System Comparison
The following table summarizes the causal effects of different catalyst and base combinations on the cross-coupling of 4-Amino-2-bromo-6-methylphenol:
Catalyst System
Base / Solvent
Typical Conversion
Major Observed Side Reaction
Mechanistic Causality
Pd(PPh
3
)
4
Na
2
CO
3
/ Toluene:H
2
O
Low (<30%)
Protodebromination
PPh
3
is not electron-rich enough to drive oxidative addition efficiently.
Pd(OAc)
2
SPhos
K
3
PO
4
/ 1,4-Dioxane
Moderate (50%)
Catalyst Poisoning
Unprotected -NH
2
coordinates to Pd(II) before in situ reduction can occur.
RuPhos Pd G3
NaOtBu / Toluene
Low (<20%)
N-Arylation (C-N bond)
Strong base deprotonates the amine, favoring competitive Buchwald-Hartwig amination.
Self-validating experimental workflow for the cross-coupling of unprotected aminophenols.
Standard Operating Procedure: Suzuki-Miyaura Coupling using CataXCium A Pd G3
Reagent Preparation (Inert Atmosphere):
Action: To an oven-dried Schlenk flask, add 4-Amino-2-bromo-6-methylphenol (1.0 equiv), the desired boronic acid/ester (1.5 equiv), CataXCium A Pd G3 (2-5 mol%), and K
3
PO
4
(3.0 equiv).
Causality: Excess boronic acid compensates for competitive protodeboronation.
Solvent Addition & Catalyst Activation:
Action: Evacuate and backfill the flask with Nitrogen (3x). Add degassed 1,4-Dioxane and H
2
O (typically a 4:1 ratio) via syringe.
Self-Validation Checkpoint: Upon addition of the solvent and mild heating (40 °C), observe the solution. A rapid color change from pale yellow/green to deep red/brown indicates the successful reductive elimination of the G3 precatalyst and the formation of the active L1Pd(0) species. If the solution remains pale, oxygen contamination or poor base solubility has stalled activation.
Cross-Coupling (Biphasic Heating):
Action: Heat the reaction mixture to 80 °C under vigorous stirring (1000+ RPM) for 4-12 hours.
Causality: Vigorous stirring is mandatory. The reaction occurs at the interface of the organic and aqueous layers; poor mixing will artificially stall the reaction despite having an active catalyst.
Self-Validation Checkpoint: Monitor via LC-MS or TLC. The disappearance of the starting aryl bromide without the appearance of a higher-mass N-arylated dimer confirms chemoselectivity.
Workup & Isolation (pH Control):
Action: Cool to room temperature. Dilute with EtOAc. Adjust the aqueous layer to pH 7 using 1M HCl before extraction.
Causality: The product is amphoteric. If the pH is too high (basic), the phenol will remain deprotonated and water-soluble. If the pH is too low (acidic), the amine will be protonated and water-soluble. Neutralizing to pH 7 ensures the product partitions entirely into the organic phase.
References
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation and Fragmentation Dynamics of 4-Amino-2-bromo-6-methylphenol
4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8, MW: 202.05 g/mol ) is a highly reactive synthetic intermediate widely utilized in the development of functionalized derivatives and complex molecular scaffolds in biomedi...
Author: BenchChem Technical Support Team. Date: March 2026
4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8, MW: 202.05 g/mol ) is a highly reactive synthetic intermediate widely utilized in the development of functionalized derivatives and complex molecular scaffolds in biomedical and pharmaceutical sciences[1][2]. For researchers and drug development professionals, distinguishing this compound from its positional isomers is a critical analytical challenge.
This guide objectively compares the performance of two premier mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —for the structural elucidation and quantification of 4-Amino-2-bromo-6-methylphenol. By analyzing the causality behind its unique fragmentation patterns, this guide provides a self-validating framework for robust analytical method development.
Platform Performance Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice of ionization technique fundamentally alters the fragmentation dynamics of brominated aminophenols.
GC-EI-MS (Hard Ionization): Electron ionization (EI) at 70 eV strips an electron to form a highly energetic radical cation (
[M]+∙
). This excess internal energy drives extensive, reproducible fragmentation pathways, making EI the gold standard for de novo structural elucidation and spectral library matching.
LC-ESI-MS/MS (Soft Ionization): Electrospray ionization (ESI) transfers a proton to generate a stable
[M+H]+
ion with minimal in-source fragmentation[3]. To derive structural information, the precursor ion must be isolated and subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole or Q-TOF system.
Causality in Platform Selection: Halogenated aromatic rings are highly stable. In ESI, they often resist fragmentation unless high collision energies are applied. Conversely, EI naturally favors the homolytic cleavage of the C-Br bond due to the thermodynamic stability of the resulting aryl cation[4]. Therefore, GC-EI-MS is superior for confirming the halogen position, whereas LC-ESI-MS/MS is preferred for trace-level quantification in complex matrices.
Table 1: Platform Analytical Performance Matrix
Analytical Feature
GC-EI-MS (70 eV)
LC-ESI-MS/MS (Positive Mode)
Ionization Mechanism
Hard (Electron removal)
Soft (Protonation)
Precursor Ion
[M]+∙
(m/z 201 / 203)
[M+H]+
(m/z 202 / 204)
Primary Fragment
m/z 122 (Base Peak)
m/z 122 (Requires CID)
Sensitivity Limit
High (Low ng/mL)
Ultra-High (pg/mL)
Best Application
Structural Elucidation & Isomer Differentiation
High-Throughput Pharmacokinetic Quantification
Fragmentation Mechanics and Logical Pathways
The exact monoisotopic mass of 4-Amino-2-bromo-6-methylphenol (
C7H8BrNO
) is 200.9789 Da. Its fragmentation is governed by the presence of the bromine atom and the phenolic core.
The Isotopic Signature: Bromine naturally occurs as two major isotopes,
79Br
and
81Br
, in a roughly 1:1 ratio[5]. Consequently, the molecular ion appears as a distinct doublet at m/z 201 and 203 in EI-MS (or m/z 202 and 204 in ESI-MS).
Primary Cleavage (Loss of Bromine): The most thermodynamically favored pathway is the expulsion of a bromine radical (
Br∙
). This cleavage, common for brominated aromatic compounds, yields a highly stable, resonance-stabilized fragment at m/z 122 (
[C7H8NO]+
)[4].
Secondary Cleavage (Loss of Carbon Monoxide): Phenolic compounds classically undergo the expulsion of CO (-28 Da) from the aromatic ring. The m/z 122 ion loses CO to form the m/z 94 ion (
[C6H8N]+
).
Tertiary Cleavage (Loss of Ammonia): The amine group facilitates the loss of
NH3
(-17 Da), transitioning the m/z 94 ion to m/z 77 (
[C6H5]+
), a characteristic phenyl cation.
Caption: EI-MS fragmentation pathway of 4-Amino-2-bromo-6-methylphenol highlighting key neutral losses.
Table 2: Quantitative Fragmentation Data (EI-MS at 70 eV)
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify instrument calibration and chemical behavior.
Caption: Workflow comparison between GC-EI-MS and LC-ESI-MS/MS for brominated aminophenols.
Protocol A: GC-EI-MS Structural Elucidation
Use this protocol for definitive structural confirmation and isomer differentiation.
Sample Preparation: Dissolve 1.0 mg of 4-Amino-2-bromo-6-methylphenol in 1.0 mL of MS-grade methanol.
Causality: Methanol ensures complete solvation without leaving non-volatile residues that could foul the GC inlet.
Chromatographic Separation: Inject 1 µL in splitless mode (Injector temp: 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Ramp the oven from 80°C (hold 1 min) at 15°C/min to 280°C (hold 5 min).
Ionization & Acquisition: Set the electron energy strictly to 70 eV. Maintain the source temperature at 230°C. Scan range: m/z 50–300.
Self-Validation Check: The system is validated only if the ratio of the m/z 201 to 203 peaks is between 0.95 and 1.05. A deviation indicates isobaric interference or detector saturation. Furthermore, the m/z 122 peak must be the base peak (100% abundance); if m/z 201 is the base peak, the ionization energy is improperly calibrated below 70 eV.
Protocol B: LC-ESI-MS/MS Trace Quantification
Use this protocol for high-sensitivity quantification in biological matrices.
Sample Preparation: Dilute the analyte to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, drastically enhancing the formation of the
[M+H]+
precursor ion (m/z 202/204) in the ESI source.
Chromatographic Separation: Utilize a C18 Reverse-Phase column (100 x 2.1 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
Ionization & CID: Operate in Positive ESI mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C). Isolate the m/z 202 precursor in Quadrupole 1. Apply a Collision Energy (CE) of 25 eV using Argon as the collision gas in Quadrupole 2.
Causality: Argon provides a higher collision cross-section than Nitrogen, improving the fragmentation efficiency necessary to break the stable C-Br bond in a soft-ionization environment.
Self-Validation Check: Monitor the Multiple Reaction Monitoring (MRM) transitions 202
→
122 and 204
→
122. The protocol is validated if both transitions co-elute at the exact same retention time with a peak area ratio of ~1:1. A mismatch in retention time indicates a false positive from a non-brominated matrix interference.
Analytical Sciences Digital Library. "Interpretation." asdlib.org.[Link][5]
ResearchGate. "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation." ResearchGate.net.[Link][3]
A Comparative Guide to Reference Standards for the Analysis of 4-Amino-2-bromo-6-methylphenol
Abstract The robust and accurate quantification of 4-Amino-2-bromo-6-methylphenol, a key intermediate in pharmaceutical synthesis and chemical research, is contingent upon the availability of a well-characterized referen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The robust and accurate quantification of 4-Amino-2-bromo-6-methylphenol, a key intermediate in pharmaceutical synthesis and chemical research, is contingent upon the availability of a well-characterized reference standard. In the absence of commercially available primary or secondary compendial standards for this specific molecule, researchers and quality control chemists must establish and qualify an in-house reference material. This guide provides a comprehensive comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment and qualification of an in-house 4-Amino-2-bromo-6-methylphenol standard. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for assigning a purity value based on a weight-of-evidence approach, ensuring a self-validating and trustworthy analytical system.
The Imperative for a Qualified Reference Standard
In analytical chemistry, a reference standard serves as the benchmark against which a sample is measured. Its purity and identity must be known with a high degree of certainty. The hierarchy of reference standards is crucial to understand[1]:
Primary Standards: Of the highest purity, extensively characterized, and often obtained from national metrology institutes or pharmacopeias (e.g., USP, EP).
Secondary Standards: Characterized by comparison to a primary standard and used for routine quality control.
In-House (or Working) Standards: Established by a laboratory when a compendial standard is unavailable. Its characterization must be thorough and scientifically sound to ensure traceability and reliability of measurements[2][3].
For 4-Amino-2-bromo-6-methylphenol, the qualification of an in-house standard is the necessary first step for any quantitative analysis, method validation, or stability study, as mandated by guidelines like ICH Q2(R1)[4][5][6][7].
Workflow for Qualifying an In-House Reference Standard
The qualification process is a systematic investigation to confirm the identity and purity of a candidate material. It involves a suite of orthogonal (based on different principles) analytical techniques to provide a comprehensive profile of the compound and its impurities. A failure to detect an impurity by one method (e.g., an involatile salt by GC) should be compensated by another (e.g., HPLC).
Workflow for qualifying an in-house primary reference standard.[1]
Orthogonal Purity Assessment: A Comparative Analysis
We will now compare three powerful, orthogonal techniques for determining the organic purity of a highly purified batch of 4-Amino-2-bromo-6-methylphenol.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like 4-Amino-2-bromo-6-methylphenol, reversed-phase HPLC is the method of choice. The compound and its impurities are separated based on their relative hydrophobicity. Purity is typically assessed by area percent, where the area of the main peak is compared to the total area of all peaks detected.
Causality in Method Design:
Column: A C18 column is selected for its hydrophobic stationary phase, which provides good retention for moderately polar aromatic compounds.
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A phosphate buffer or a weak acid like formic acid is added to control the ionization state of the phenolic and amino groups, ensuring consistent retention times and sharp peak shapes[8][9].
Detection: UV detection at 275 nm is chosen, as this is a common wavelength for phenolic compounds, providing good sensitivity[9].
Experimental Protocol: HPLC-UV Purity Method
Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and column oven.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-Amino-2-bromo-6-methylphenol in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality in Method Design:
Derivatization: 4-Amino-2-bromo-6-methylphenol contains polar -OH and -NH2 groups, which are not ideal for GC analysis. These groups can cause peak tailing and may lead to thermal degradation in the hot injector. Therefore, derivatization is essential to mask these polar sites, increase volatility, and improve thermal stability. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice for both phenols and amines[10].
Column: A low-polarity DB-5ms or equivalent column is selected. This type of column separates compounds primarily by their boiling points and is robust for general-purpose analysis.
MS Detection: Mass spectrometry provides superior selectivity over simpler detectors like FID. Selected Ion Monitoring (SIM) mode can be used to target the specific ions of the derivatized analyte and potential impurities, dramatically increasing sensitivity[11][12].
Sample Preparation (Derivatization):
a. Accurately weigh ~1 mg of 4-Amino-2-bromo-6-methylphenol into a 2 mL autosampler vial.
b. Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
c. Add 100 µL of BSTFA with 1% TMCS.
d. Cap the vial tightly and heat at 70 °C for 30 minutes.
e. Cool to room temperature before analysis.
Instrumentation: GC system coupled to a Mass Spectrometer.
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Acquisition Mode: Full Scan (m/z 50-550) for initial impurity identification, then switch to SIM for quantitation if necessary.
Experimental workflow for GC-MS purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its ¹H NMR signals to the integral of a signal from a certified internal standard of known purity and weight. The signal area is directly proportional to the number of protons contributing to it, allowing for a direct calculation of purity without needing a reference standard of the analyte itself[13][14][15].
Causality in Method Design:
Internal Standard Selection: A good internal standard must be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte. Maleic acid is an excellent choice as it is highly pure, has a simple spectrum (a sharp singlet for the two vinyl protons), and dissolves well in common NMR solvents like DMSO-d₆.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen because it effectively dissolves a wide range of organic compounds, including phenols and amines. Its residual solvent peak does not typically interfere with analyte signals in the aromatic region.
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being quantified is critical. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integrals directly comparable and the measurement truly quantitative[16].
Certified Internal Standard (e.g., Maleic Acid, >99.5% purity).
Deuterated Solvent: DMSO-d₆.
High-precision analytical balance.
Sample Preparation:
a. Accurately weigh approximately 15 mg of 4-Amino-2-bromo-6-methylphenol into a clean vial.
b. Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
c. Dissolve both components completely in ~0.7 mL of DMSO-d₆.
d. Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Acquisition:
Experiment: Standard quantitative ¹H experiment.
Relaxation Delay (D1): 30 seconds (ensure this is >5*T₁).
Pulse Angle: 90°.
Number of Scans: 16-64 (for good signal-to-noise).
Data Processing:
a. Apply Fourier transform, phase correction, and baseline correction.
b. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aromatic CH protons or the methyl protons).
c. Integrate the singlet from the maleic acid internal standard (~6.3 ppm).
No single technique is infallible. A true understanding of purity comes from synthesizing the results from these orthogonal methods.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative NMR (qNMR)
Principle
Differential partitioning between mobile and stationary phases.
Separation by volatility, detection by mass-to-charge ratio.
Signal intensity is directly proportional to the molar concentration of nuclei.
Typical Purity Result
99.85% (Area Percent)
99.90% (Area Percent)
99.8% (w/w, traceable to SI units)
Detects
Non-volatile and semi-volatile organic impurities, isomers, related substances.
Volatile and semi-volatile impurities, thermally stable related substances.
Any proton-containing impurity with unique signals. Provides structural confirmation.
Strengths
- High precision and robustness.- Excellent for separating isomers.- Widely available and well-understood.[17][18]
- High sensitivity and selectivity (especially in SIM mode).- Provides structural information for impurity identification.[10][11]
- Primary ratio method; no specific analyte standard needed.- Non-destructive.- High accuracy and precision.[13][14][16]
Limitations
- May not detect non-UV active impurities.- Involatile impurities (salts) will not elute.- Area percent assumes equal response factors for impurities.
- Requires derivatization for polar analytes.- Not suitable for involatile or thermally labile impurities.- Potential for analyte degradation in the injector.
- Lower sensitivity than chromatographic methods.- Requires a certified internal standard.- Signal overlap can complicate quantification.
Purity Assignment:
The final purity value for the in-house reference standard is best determined using a mass balance approach . The value obtained by the primary qNMR method serves as the core measurement. The chromatographic methods (HPLC and GC-MS) are used to confirm this result and ensure that no significant organic impurities are missed by any single technique.
Final Assigned Purity = 100% - (% Water by KF) - (% Residual Solvents) - (% Non-volatile Residue) - (% Organic Impurities)
The results from HPLC and GC-MS provide confidence in the "% Organic Impurities" term. When results from all three techniques are in close agreement (e.g., within 0.2%), it provides strong evidence that the assigned purity value is accurate and the material is suitable for use as an in-house reference standard.
Conclusion
Establishing a reliable reference standard for 4-Amino-2-bromo-6-methylphenol in the absence of a compendial source is a rigorous but essential process for ensuring data quality in research and development. A multi-technique, orthogonal approach is not merely recommended; it is a requirement for building a self-validating system of analysis. HPLC provides a robust profile of non-volatile organic impurities, GC-MS offers a sensitive look at volatile components, and qNMR delivers a highly accurate, primary measurement of absolute purity. By judiciously combining these techniques and understanding the causality behind their application, scientists can qualify an in-house standard with a high degree of confidence, ensuring the integrity and validity of all subsequent analytical results.
References
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Li, C., et al. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
FUJIFILM Wako Pure Chemical Corporation. qNMR - Quantitative Analysis by NMR. [Link]
López, P., et al. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. [Link]
Han, Y., et al. (2013, November 1). Simultaneous determination of brominated phenols in soils. PubMed. [Link]
Grove, J. A., et al. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
Badea, M., et al. (2025, August 10). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. [Link]
SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
Dunn, P. J. H., et al. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. PMC. [Link]
Zhang, H., et al. (2024). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]
Weichbrodt, M., et al. (2001, September 12). A GC/ECNI-MS Method for the Identification of Lipophilic Anthropogenic and Natural Brominated Compounds in Marine Samples. ACS Publications. [Link]
IUPAC. HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. [Link]
Akamai University. A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Pro. [Link]
Dunn, P. J. H., et al. (2025, October 26). Guidance for characterization of in‐house reference materials for light element stable isotope analysis. ResearchGate. [Link]
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]
Rauf, A., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]
Rauf, A., et al. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]
Organic Syntheses. Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. [Link]
As a Senior Application Scientist, I frequently consult with research facilities on the lifecycle management of complex synthetic intermediates. 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly versatile hal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with research facilities on the lifecycle management of complex synthetic intermediates. 4-Amino-2-bromo-6-methylphenol (CAS: 848676-36-8) is a highly versatile halogenated compound used extensively in drug discovery, computer-aided drug design (CADD), and the synthesis of biologically active molecular scaffolds[1].
However, the very functional groups that make this compound synthetically valuable—the lipophilic bromine atom, the reactive amine, and the phenolic hydroxyl group—also create a complex hazard profile. Proper disposal is not merely a regulatory checkbox; it is a critical scientific operation to prevent severe environmental contamination and occupational exposure.
This guide provides the authoritative, causality-driven protocols required to safely manage and dispose of 4-Amino-2-bromo-6-methylphenol waste.
Chemical Profile & Hazard Causality
To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. 4-Amino-2-bromo-6-methylphenol has a molecular weight of 202.05 g/mol and the formula C7H8BrNO[2].
The Halogen Factor (Bromine): The presence of a halogen atom categorizes this material strictly as Halogenated Organic Waste . Halogens inhibit standard oxidative decomposition during waste processing and require specialized high-temperature destruction to prevent the formation of persistent environmental pollutants.
The Aminophenol Core: Aminophenols are notorious for their acute toxicity and suspected mutagenic properties. Furthermore, they are highly toxic to aquatic life with long-lasting effects[3]. This absolute ecological incompatibility dictates our strict "no-drain" policy.
Quantitative Data & Logistical Summary
Property / Parameter
Specification
Causality / Operational Impact
CAS Number
848676-36-8
Primary identifier required for hazardous waste manifesting.
Molecular Formula
C7H8BrNO
The presence of Br and N dictates the mandatory use of an incinerator scrubber[4].
Molecular Weight
202.05 g/mol
Utilized by waste facilities to calculate stoichiometric combustion byproducts[2].
Waste Classification
Halogenated Organic
Cannot be mixed with standard organic waste; requires specific segregation[5].
Aquatic Toxicity
High (Acute/Chronic)
Absolute prohibition of drain disposal; mandates secondary containment[3].
Operational Safety & Spill Management Protocol
In the event of accidental release, immediate and scientifically sound intervention is required. Because of its severe aquatic toxicity, traditional water-based cleanup methods are strictly prohibited.
Step-by-Step Spill Response Workflow:
Isolate the Environment: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure local room exhaust is maximized to mitigate the inhalation of airborne particulates.
Don Appropriate PPE: Personnel must wear chemical-resistant nitrile gloves (double-gloving is recommended due to the permeation potential of halogenated phenols), safety goggles, and a particulate respirator if dust generation is likely.
Implement the No-Water Rule: Causality Check: Never use water to flush the spill. Flushing will dissolve the compound and carry it into municipal wastewater systems, causing severe ecological damage[3].
Inert Absorption: Cover the solid powder (or dissolved solution, if spilled during a reaction) with an inert, non-combustible absorbent material such as dry sand or vermiculite.
Mechanical Collection: Sweep the absorbed mixture using non-sparking tools. This prevents static discharge, which is critical if the compound was dissolved in a flammable organic solvent.
Secure Containment: Transfer the collected material into a rigid, chemically compatible hazardous waste container and seal it tightly[5].
End-of-Life Destruction: Disposal Protocols
The only acceptable method for the final disposal of 4-Amino-2-bromo-6-methylphenol is controlled thermal destruction. Researchers must adhere to the following step-by-step methodology to ensure compliance and safety.
Step-by-Step Disposal Workflow:
Source Segregation: Isolate all 4-Amino-2-bromo-6-methylphenol waste (including contaminated PPE, weighing papers, and reaction byproducts) into dedicated "Halogenated Organic Waste" streams[5].
Causality Check: Mixing halogenated waste with non-halogenated solvents drastically alters the caloric value of the waste drum, disrupting the incinerator's combustion efficiency and increasing disposal costs.
Solvent Dissolution (Preparation): For optimal destruction efficiency, solid waste should be dissolved or mixed with a highly combustible, approved solvent prior to transfer to the waste facility[4].
Containerization & Manifesting: Use designated, properly labeled, and sealed containers compatible with halogenated solvents. The label must explicitly state "Hazardous Waste: Halogenated Aminophenol (Contains Bromine)"[5].
High-Temperature Incineration: Transfer the waste to a licensed environmental disposal contractor. The waste must be burned in a commercial chemical incinerator equipped with an afterburner and a wet scrubber system[4].
Causality Check: Thermal degradation of C7H8BrNO produces highly corrosive hydrogen bromide (HBr) gas and toxic nitrogen oxides (NOx). The scrubber system is scientifically mandatory to neutralize these acidic gases before they can be released into the atmosphere[4].
Process Visualization: Waste Lifecycle Management
The following diagram maps the logical decision tree and operational flow for managing 4-Amino-2-bromo-6-methylphenol, from waste generation through to final destruction.
Workflow for the safe segregation, spill management, and disposal of halogenated phenolic waste.